N-methyl-N'-(hydroxy-PEG2)-Cy5
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H41ClN2O3 |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
2-[2-[2-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol chloride |
InChI |
InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NEMABWCDKYHROP-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-methyl-N'-(hydroxy-PEG2)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-methyl-N'-(hydroxy-PEG2)-Cy5: A Fluorescent Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-N'-(hydroxy-PEG2)-Cy5, a specialized chemical probe combining the spectral properties of the cyanine dye Cy5 with the versatility of a polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of chemical biology and drug discovery, primarily for its application in the synthesis of fluorescent Proteolysis Targeting Chimeras (PROTACs). The inclusion of a Cy5 fluorophore allows for the direct visualization and quantification of PROTACs in various experimental settings, facilitating a deeper understanding of their mechanism of action.
Core Concepts: Fluorescent PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a fluorescent linker, enabling the creation of "visual" PROTACs. The Cy5 fluorophore, a bright and photostable dye in the far-red region of the spectrum, allows researchers to track the PROTAC's journey within the cell. This includes monitoring its cellular uptake, distribution, engagement with the target protein, and the subsequent formation of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step for inducing protein degradation.
Data Presentation: Spectroscopic Properties
The photophysical characteristics of this compound are primarily determined by the Cy5 core. The PEG linker enhances the molecule's hydrophilicity, which can improve its solubility in aqueous buffers and reduce non-specific binding in biological systems.[1][2] The following tables summarize the key spectroscopic properties of the Cy5 fluorophore and a closely related PEGylated derivative, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, which provides a reasonable approximation for the title compound.
Table 1: Spectroscopic Properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and Standard Cy5 [1]
| Property | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Standard Cy5 |
| Excitation Maximum (λmax) | 649 nm / 650 nm | ~649 - 651 nm |
| Emission Maximum (λem) | 667 nm / 691 nm | ~666 - 671 nm |
| Molar Extinction Coefficient (ε) | 107,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not specified | ~0.2 |
| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm |
| Solubility | Water, DMSO, DMF, DCM | Soluble in DMSO and DMF |
Note: The spectroscopic properties of fluorescent dyes can be influenced by their local environment, including solvent polarity and conjugation to other molecules. It is recommended to perform spectral characterization of the final fluorescent PROTAC conjugate under the specific experimental conditions.
Mandatory Visualization
Caption: The PROTAC Mechanism of Action.
Caption: Workflow for evaluating a fluorescent PROTAC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a fluorescent PROTAC using this compound. These should be adapted based on the specific chemistry of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a Fluorescent PROTAC
This protocol outlines the steps for conjugating the this compound linker to a POI ligand and an E3 ligase ligand. This often involves standard chemical reactions such as amide bond formation or click chemistry. The hydroxyl group on the PEG linker can be activated or replaced with a reactive group for conjugation.
Materials:
-
This compound
-
POI ligand with a suitable reactive handle
-
E3 ligase ligand with a suitable reactive handle
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, HOBt) or click chemistry reagents
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of the Hydroxyl Group (if necessary): The terminal hydroxyl group of this compound may need to be activated, for example, by converting it to a tosylate or mesylate, or by replacing it with a more reactive functional group like an amine or an azide, depending on the desired conjugation chemistry.
-
First Conjugation: React the activated Cy5-PEG linker with the POI ligand in an appropriate solvent. The reaction conditions (temperature, time, stoichiometry) will depend on the specific chemistry being employed.
-
Purification: Purify the resulting Cy5-PEG-POI ligand conjugate using a suitable method, such as reverse-phase HPLC, to remove unreacted starting materials.
-
Second Conjugation: React the purified Cy5-PEG-POI ligand conjugate with the E3 ligase ligand. Again, the reaction conditions will be dictated by the chosen conjugation strategy.
-
Final Purification: Purify the final fluorescent PROTAC product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized fluorescent PROTAC using techniques such as mass spectrometry and NMR spectroscopy.
Protocol 2: Monitoring PROTAC-mediated Protein Degradation using Fluorescence Microscopy
This protocol describes how to use the synthesized fluorescent PROTAC to visualize its cellular uptake and to quantify the degradation of a target protein, which is ideally tagged with a fluorescent protein (e.g., GFP) for ratiometric analysis.
Materials:
-
Cells expressing the target protein (preferably tagged with a fluorescent reporter like GFP)
-
Fluorescent PROTAC synthesized in Protocol 1
-
Cell culture medium and supplements
-
Fluorescence microscope with appropriate filter sets for Cy5 and the target protein's fluorescent tag
-
Image analysis software
Methodology:
-
Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom plate) and allow them to adhere and grow to an appropriate confluency.
-
PROTAC Treatment: Treat the cells with varying concentrations of the fluorescent PROTAC. Include a vehicle control (e.g., DMSO).
-
Time-Lapse Imaging: Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire images at multiple time points in both the Cy5 channel (to visualize the PROTAC) and the channel for the target protein's fluorescent tag (e.g., GFP).
-
Image Analysis:
-
Use image analysis software to identify and segment individual cells.
-
Measure the mean fluorescence intensity in both the Cy5 and GFP channels for each cell at each time point.
-
The Cy5 signal will indicate the uptake and localization of the PROTAC.
-
The GFP signal intensity will be proportional to the amount of the target protein. A decrease in GFP intensity over time in the presence of the PROTAC indicates protein degradation.
-
-
Data Interpretation: Plot the normalized GFP intensity as a function of time for each PROTAC concentration to determine the degradation kinetics. The half-maximal degradation concentration (DC50) can be calculated from the dose-response curve at a specific time point.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions.[3] It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As a general guideline:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a fume hood, especially when working with the powdered form to avoid inhalation. Avoid contact with skin and eyes.
-
Storage: Store the compound at the recommended temperature (typically -20°C), protected from light and moisture.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
References
A Technical Guide to the Spectral Properties of N-methyl-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent probe N-methyl-N'-(hydroxy-PEG2)-Cy5. This cyanine-based dye is functionalized with a polyethylene glycol (PEG) linker, enhancing its hydrophilicity and making it a valuable tool for labeling and tracking biomolecules in aqueous environments. Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules.
Core Spectroscopic Data
The photophysical characteristics of this compound are primarily defined by its Cy5 core. The inclusion of a PEG linker can influence properties such as solubility and aggregation, which in turn may subtly affect the spectral output compared to the parent dye. The key spectral parameters are summarized below. It is important to note that some values are derived from structurally similar compounds and should be considered as close approximations. For applications requiring high precision, independent characterization is recommended.
| Spectroscopic Property | Value | Notes |
| Excitation Maximum (λex) | 649 nm[1][2][3][4] | The wavelength at which the molecule most efficiently absorbs light. |
| Emission Maximum (λem) | 667 nm[1][2][3][4] | The wavelength of peak fluorescence intensity after excitation. |
| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[1][5] | A measure of how strongly the molecule absorbs light at its excitation maximum. The value is based on a structurally similar compound and may vary. |
| Quantum Yield (Φ) | ~0.2[1] | Represents the efficiency of converting absorbed photons into emitted photons. This is a typical value for Cy5 dyes; a similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[5] |
| Recommended Laser Line | 633 nm or 647 nm[6] | Common laser lines for efficient excitation of Cy5 and its derivatives. |
| Solubility | Water, DMSO, DMF, DCM[6] | The PEG linker enhances solubility in aqueous media.[2][3][5] |
Experimental Protocols
Accurate determination of the spectral properties of this compound is crucial for its effective use. Below are generalized protocols for measuring its fluorescence and absorbance spectra.
Determination of Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of the dye.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute this stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[1]
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both spectra. The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum corresponds to the emission maximum (λem).[1]
Determination of Absorbance Spectrum and Molar Extinction Coefficient
This protocol describes how to measure the absorbance spectrum and calculate the molar extinction coefficient.
Materials:
-
This compound
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh the dye and prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).[6]
-
Working Solution Preparation: Prepare a dilute working solution from the stock in the desired buffer. The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity with the Beer-Lambert law.[6]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength scan range from approximately 400 nm to 800 nm.[6]
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the working solution to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and cuvette.[6]
-
Sample Measurement: Replace the blank with the cuvette containing the dye working solution and acquire the absorbance spectrum.[6]
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The peak of this spectrum is the absorbance maximum (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).[5][6]
Visualized Experimental Workflow
The following diagrams illustrate the generalized workflows for the characterization of the spectral properties of this compound.
Caption: Generalized workflow for determining fluorescence spectra.
Caption: Workflow for absorbance spectrum and extinction coefficient.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
N-methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of N-methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye increasingly utilized in biological imaging and drug development. The inclusion of a polyethylene glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the parent Cy5 dye, making it particularly suitable for aqueous environments and reducing non-specific binding in cellular applications. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and illustrates the fundamental principles of fluorescence spectroscopy.
Core Spectroscopic Properties
This compound is a cyanine-based fluorophore that absorbs and emits light in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio. The key spectral properties are summarized in the table below. It is important to note that while the excitation and emission maxima are well-defined, the quantum yield and molar extinction coefficient for this specific derivative are often cited from data for similar Cy5 compounds and may vary depending on the experimental conditions.
| Spectroscopic Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~667 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 cm⁻¹M⁻¹ | [1][5][6] |
| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) | [1][5][6] |
Note: The molar extinction coefficient and quantum yield are often approximated from structurally similar Cy5 dyes. For precise applications, experimental determination is recommended.
Experimental Protocols
Accurate characterization of the spectral properties of this compound is crucial for its effective use. Below are detailed methodologies for determining its excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of the dye.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to prevent inner filter effects.[1]
-
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to the known excitation maximum of the dye (~649 nm).
-
Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[1]
-
Record the fluorescence intensity at each wavelength. The peak of this spectrum corresponds to the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to the known emission maximum of the dye (~667 nm).
-
Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.[1]
-
Record the fluorescence intensity at each wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
This compound
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Standard Solution:
-
Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Perform a series of dilutions to prepare at least three different concentrations of the dye.
-
-
Measure Absorbance:
-
For each dilution, measure the absorbance at the excitation maximum (λex) using the UV-Vis spectrophotometer.
-
Use the same solvent as a blank to zero the instrument.
-
-
Calculate ε:
-
Plot the absorbance values against the molar concentrations.
-
The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).[5]
-
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured relative to a well-characterized fluorescence standard.
Materials:
-
This compound
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Spectroscopy-grade solvent
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the sample dye and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.
-
-
Measure Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculate Quantum Yield:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizing the Fluorescence Process
The following diagram illustrates the fundamental principles of fluorescence excitation and emission, which are central to the application of this compound.
The PEGylation of the Cy5 core in this compound enhances its utility in biological research by improving its aqueous solubility and reducing aggregation, which can quench fluorescence.[6][7] This makes it a robust tool for various applications, including cellular imaging and tracking of biomolecules in complex biological systems. For critical applications, it is always recommended to perform in-house spectral characterization under the specific experimental conditions to be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
The PEGylated Cy5 Advantage: A Technical Guide for Advanced Fluorescent Applications
Introduction
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. Cyanine 5 (Cy5) and its derivatives are mainstays in fluorescence-based applications, prized for their high molar extinction coefficients and emission in the far-red region of the spectrum (typically ~670 nm), which minimizes autofluorescence from biological samples. However, the inherent hydrophobicity of the cyanine dye structure can lead to challenges such as aggregation in aqueous buffers, non-specific binding, and suboptimal pharmacokinetic profiles in vivo.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of the core advantages of using PEGylated Cy5 dyes, complete with quantitative data, detailed experimental protocols, and conceptual diagrams to illustrate key principles and workflows.
Core Advantages of PEGylated Cy5 Dyes
PEGylation confers a suite of beneficial properties to the Cy5 fluorophore, enhancing its performance across a wide range of applications from cellular imaging to in vivo studies.
1. Improved Hydrophilicity and Reduced Aggregation The core structure of cyanine dyes is prone to aggregation in aqueous solutions, which leads to significant fluorescence quenching and can produce experimental artifacts.[1][2][3] The addition of hydrophilic PEG chains dramatically increases the water solubility of the Cy5 dye.[1][2] This prevents the formation of non-fluorescent aggregates, ensuring more reliable and quantifiable fluorescent signals in biological buffers.[1]
2. Reduced Non-Specific Binding and Enhanced Signal-to-Noise Ratio The flexible, neutral PEG chain forms a hydrophilic cloud around the dye molecule.[4] This "shield" effectively minimizes non-specific hydrophobic and electrostatic interactions with proteins, cell membranes, and other biological surfaces.[5][6] The direct result is a significant reduction in background fluorescence, leading to a markedly improved signal-to-noise ratio (SNR) in imaging applications like immunofluorescence and flow cytometry.[5][7]
3. Enhanced Biocompatibility By masking the core dye structure, PEGylation can reduce the potential for cytotoxicity and immunogenicity. This improved biocompatibility is crucial for live-cell imaging and essential for any in vivo application where systemic administration is required.
4. Favorable Pharmacokinetics and Biodistribution For in vivo imaging and drug delivery applications, PEGylation is transformative. It extends the plasma circulation half-life of the labeled molecule by reducing renal clearance and minimizing uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[4][8][9][10] This prolonged circulation time increases the probability of the probe reaching its intended target.[8][11]
Furthermore, for tumor imaging, PEGylation of Cy5-labeled nanoparticles or antibodies enhances accumulation at the tumor site through the Enhanced Permeability and Retention (EPR) effect.[12][13] Leaky tumor vasculature allows the PEGylated constructs to enter the tumor interstitium, while poor lymphatic drainage traps them, leading to passive targeting and a stronger tumor-specific signal.[12] Studies have shown that PEGylated dye-antibody conjugates exhibit significantly lower accumulation in the liver compared to their non-PEGylated counterparts, enabling high-contrast imaging of metastatic lesions.[4]
Quantitative Data Presentation
The decision to use a PEGylated or non-PEGylated Cy5 dye often depends on a trade-off between brightness and biocompatibility. While PEGylation can sometimes slightly alter photophysical properties, its benefits in biological systems are often paramount.
Table 1: Comparison of Spectroscopic Properties
| Property | Non-PEGylated Cy5-NHS Ester | PEGylated Cy5 Derivative | Key Considerations |
| Excitation Maximum (λex) | ~646 - 649 nm | ~649 - 650 nm | Minimal shift observed. |
| Emission Maximum (λem) | ~662 - 671 nm | ~667 - 691 nm | Minimal shift observed. |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹[1] | ~107,000 M⁻¹cm⁻¹[1] | PEGylation may lower the molar extinction coefficient, implying a reduced efficiency in absorbing light.[1] |
| Quantum Yield (Φ) | ~0.20[1] | ~0.07 (for a similar derivative)[1] | The quantum yield may be lower for PEGylated versions, indicating a smaller fraction of absorbed photons are emitted as fluorescence.[1] |
| Solubility | Prone to aggregation in aqueous buffers | High water solubility[1] | A major advantage of PEGylation is preventing the formation of non-fluorescent aggregates.[1] |
Table 2: Comparison of In Vivo Pharmacokinetic Properties (Illustrative Data)
| Parameter | Cy5-TMV (Non-PEGylated Rod) | PEG-Cy5-TMV (PEGylated Rod) | Key Advantage |
| Circulation Half-Life (Phase I) | 3.5 minutes[8] | 6.3 minutes[8] | PEGylation nearly doubles the initial distribution phase half-life, indicating slower clearance from circulation.[8] |
| Circulation Half-Life (Phase II) | 94.9 minutes[8] | 44.4 minutes[8] | Note: In this specific study with TMV rods, the elimination phase was faster for the PEGylated version. PK profiles are highly dependent on the carrier's size, shape, and PEG density.[8] |
| Biodistribution | Broader organ distribution with significant RES uptake (liver, spleen)[4][8] | Reduced RES uptake, prolonged circulation allowing for better target accumulation[4][8][10] | PEGylation helps evade clearance by macrophages in the liver and spleen.[4][8] |
This table uses data from a study on Tobacco Mosaic Virus (TMV) nanorods to illustrate the typical effect of PEGylation on circulation and biodistribution.[8]
Mandatory Visualization
Workflow for labeling proteins with PEGylated Cy5-NHS ester.
PEG shield reduces non-specific binding to surfaces.
PEGylated probes accumulate in tumors via the EPR effect.
Experimental Protocols
Detailed and reproducible protocols are essential for successful research. The following sections provide methodologies for common applications of PEGylated Cy5 dyes.
Protocol 1: Protein Labeling with PEGylated Cy5-NHS Ester and DOL Calculation
This protocol describes the covalent labeling of a primary amine-containing protein (e.g., an antibody) with an N-hydroxysuccinimide (NHS) ester functionalized PEG-Cy5 dye.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.5).[14][15][16]
-
PEG-Cy5-NHS Ester.
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[14][15]
-
Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.[14][17]
-
Spectrophotometer.
Methodology:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate pH (7.2-8.5). Buffers containing Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[14][16]
-
Prepare Dye Stock Solution: Immediately before use, warm the vial of PEG-Cy5-NHS ester to room temperature. Dissolve it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]
-
Labeling Reaction:
-
Calculate the required volume of dye stock for the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of dye to protein is common.[15][18]
-
Slowly add the dye stock solution to the protein solution while gently stirring or vortexing.[14]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[15]
-
-
Purification:
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).[14][17]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ – (A_max × CF)] / ε_protein (where CF is the correction factor, A₂₈₀/A_max for the free dye, typically ~0.05 for Cy5; ε_protein is the molar extinction coefficient of the protein at 280 nm).[14][17]
-
Calculate the DOL: DOL = A_max / (ε_dye × Protein Conc. (M)) (where ε_dye is the molar extinction coefficient of the Cy5 dye, ~250,000 M⁻¹cm⁻¹).[14]
-
-
Storage: Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for indirect immunofluorescent staining of adherent cells using a PEG-Cy5 conjugated secondary antibody to improve specificity and reduce background.
Materials:
-
Cells grown on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal serum in PBS).[5]
-
Primary Antibody (unlabeled).
-
PEG-Cy5 conjugated Secondary Antibody.
-
Antifade Mounting Medium.[7]
Methodology:
-
Cell Preparation: Gently wash the cells on coverslips three times with PBS.[7]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes. If the target is a surface protein, skip this step.[6]
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[6]
-
Washing: Wash the cells three times with PBS (or PBST - PBS with 0.1% Tween 20) for 5 minutes each.[7]
-
Secondary Antibody Incubation: Dilute the PEG-Cy5 conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[6]
-
Final Washing: Perform three final washes with PBS (or PBST) for 5 minutes each, keeping the samples protected from light.[7]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[7]
-
Imaging: Visualize the staining using a fluorescence microscope equipped with a filter set appropriate for Cy5 (e.g., Excitation: 620-650 nm, Emission: 660-720 nm).[7]
Protocol 3: In Vivo Imaging and Biodistribution Analysis
This protocol outlines a general procedure for assessing the biodistribution of a PEG-Cy5 labeled probe in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Sterile PEG-Cy5 labeled probe (e.g., antibody or nanoparticle) in a suitable vehicle (e.g., sterile saline).
-
In vivo imaging system (IVIS) with appropriate filters for Cy5.[19]
-
Anesthetic (e.g., isoflurane).
Methodology:
-
Probe Administration:
-
Longitudinal In Vivo Imaging:
-
Ex Vivo Organ Analysis (Terminal Step):
-
At the final time point, euthanize the mouse.
-
Perfuse the circulatory system with saline to remove blood from the organs.[19]
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[19]
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image.[19]
-
-
Data Quantification and Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images.[19]
-
Measure the average fluorescence intensity (radiant efficiency) for each ROI.[11]
-
Analyze the data to determine the probe's biodistribution profile and calculate metrics such as the tumor-to-background ratio over time.[4]
-
Conclusion
PEGylated Cy5 dyes offer a compelling set of advantages for modern biological research. By improving aqueous solubility, minimizing non-specific interactions, and optimizing in vivo behavior, PEGylation directly addresses the primary limitations of conventional cyanine dyes. The resulting improvements in signal-to-noise ratio, biocompatibility, and target accumulation enable more sensitive and reliable data, particularly in complex biological systems. While the conjugation process may slightly alter the intrinsic photophysical properties of the fluorophore, the functional benefits gained in demanding applications like quantitative microscopy, live-cell imaging, and targeted in vivo studies make PEGylated Cy5 an indispensable tool for researchers pushing the boundaries of fluorescence-based detection and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced tumor targetability of PEGylated mesoporous silica nanoparticles on in vivo optical imaging according to their size - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. benchchem.com [benchchem.com]
Navigating Aqueous Environments: A Technical Guide to the Solubility of N-methyl-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-methyl-N'-(hydroxy-PEG2)-Cy5 in aqueous buffers. Understanding the aqueous behavior of this pegylated cyanine dye is critical for its effective application in bioconjugation, cellular imaging, and other fluorescence-based assays. This document outlines the fundamental principles governing its solubility, key influencing factors, and a detailed protocol for its experimental determination.
Core Concepts: Understanding Cy5 Solubility
The solubility of cyanine dyes, including the Cy5 family, is primarily dictated by their molecular structure. The core, non-sulfonated Cy5 structure is inherently hydrophobic and exhibits poor solubility in water and aqueous buffers.[1] To overcome this limitation for biological applications, which are predominantly conducted in aqueous environments, modifications to the Cy5 molecule are necessary.
The Role of PEGylation in Enhancing Aqueous Solubility
The "this compound" designation indicates the covalent attachment of a polyethylene glycol (PEG) linker to the Cy5 core. PEG is a hydrophilic polymer that significantly enhances the aqueous solubility of hydrophobic molecules.[2] This modification improves the dye's compatibility with biological buffers, reducing the need for organic co-solvents like DMSO or DMF which can be detrimental to sensitive biological samples.[3][4] The hydrophilic PEG spacer not only increases solubility in aqueous media but also helps to reduce steric hindrance during conjugation reactions.[5][6]
In general, PEGylation improves the solubility of biopharmaceuticals and other molecules by changing their physical and chemical properties, including conformation and hydrophobicity.[2] This modification is a well-established strategy to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes in aqueous solutions.[3]
Factors Influencing the Solubility of this compound
While PEGylation greatly enhances water solubility, several other factors can influence the behavior of this compound in solution. A thorough understanding of these factors is crucial for optimizing experimental conditions and ensuring reproducible results.
-
Buffer Composition and pH: The solubility of fluorescent dyes can be significantly influenced by the pH and ionic strength of the buffer.[3] While Cy5 dyes are relatively stable over a broad pH range (typically pH 4 to 10), extreme pH values can lead to dye degradation.[7] It is advisable to test a range of pH values (e.g., 6.5-8.0) to identify the optimal pH for solubility in a specific buffer system.[3]
-
Ionic Strength: The salt concentration of the buffer can impact the solvation of the fluorophore.[3] It is recommended to assess the effect of varying salt concentrations on solubility, starting with standard physiological salt concentrations (e.g., 150 mM NaCl).[3]
-
Temperature: Temperature can affect the solubility of chemical compounds. While not extensively documented for this specific dye, it is a parameter to consider, especially when working at non-ambient temperatures.
-
Aggregation: Cyanine dyes have a known tendency to form aggregates in aqueous solutions, particularly at higher concentrations.[3][8] These aggregates are often self-quenching, leading to a decrease in fluorescence intensity.[9] Enhanced water solubility, as provided by PEGylation, helps to mitigate aggregation.[4]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various aqueous buffers is not extensively reported in publicly available literature. The solubility is generally described qualitatively as being enhanced due to the hydrophilic PEG linker.[3] For practical purposes, the dye is readily soluble in common aqueous buffers at the concentrations typically used for biomolecule labeling. However, for applications requiring high concentrations, empirical determination of the solubility limit is recommended.
The following table summarizes the key factors influencing the solubility of Cy5 derivatives and provides general guidance.
| Parameter | Influence on Solubility | Recommendations |
| Molecular Structure | The hydrophobic Cy5 core limits aqueous solubility. PEGylation and sulfonation significantly increase hydrophilicity and solubility. | For aqueous applications, select PEGylated or sulfonated Cy5 derivatives. |
| Buffer pH | Generally stable between pH 4 and 10. Extreme pH can cause degradation. | Maintain a stable, near-neutral pH for optimal performance. Test a pH range if solubility issues arise. |
| Ionic Strength | Can impact dye solvation and aggregation. | Start with physiological salt concentrations (e.g., 150 mM NaCl) and optimize if necessary. |
| Concentration | Higher concentrations can lead to aggregation and precipitation. | Use the lowest effective concentration for the application. Prepare concentrated stock solutions in an organic solvent like DMSO. |
| Temperature | Can influence the dissolution of the dye. | Most applications are at room temperature. Consider temperature effects if working under other conditions. |
| Organic Co-solvents | DMSO or DMF can be used to dissolve non-PEGylated/non-sulfonated Cy5. | For this compound, aim for purely aqueous buffers. If a stock solution in DMSO is used, ensure the final concentration of DMSO is low enough not to affect the biological system. |
Experimental Protocol for Determining Aqueous Solubility
The following is a generalized protocol for determining the solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Materials and Equipment
-
This compound powder
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining a constant temperature
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a microcentrifuge tube. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
-
Equilibration:
-
Incubate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) with continuous gentle agitation. This allows the solution to reach equilibrium, where the maximum amount of dye has dissolved.
-
-
Separation of Undissolved Dye:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved dye powder.
-
Carefully collect the supernatant, which is the saturated solution, without disturbing the pellet.
-
-
Spectrophotometric Measurement:
-
Prepare a series of accurate dilutions of the saturated supernatant in the same aqueous buffer. This is to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Using the pure aqueous buffer as a blank, measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Cy5, which is approximately 649 nm.
-
-
Calculation of Solubility:
-
Calculate the concentration of the dye in the diluted samples using the Beer-Lambert Law: A = εcl
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of this compound (a value for a similar PEGylated Cy5 is ~170,000 cm⁻¹M⁻¹).[2] It is recommended to use the value provided by the manufacturer or determine it empirically.
-
c is the concentration in mol/L (M).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The calculated concentration of the saturated solution represents the solubility of this compound in that specific buffer at the equilibration temperature. This can be expressed in molarity (M) or converted to mg/mL using the molecular weight of the dye.
-
Conclusion
References
- 1. Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sdc.org.uk [sdc.org.uk]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cy5 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Yield and Extinction Coefficient of PEGylated Cy5
For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is fundamental to the accuracy and reproducibility of experimental results. Cyanine 5 (Cy5), a far-red fluorescent dye, is a workhorse in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to its emission spectrum minimizing background autofluorescence from biological samples.[1] The process of PEGylation—the attachment of polyethylene glycol (PEG) chains—is often employed to improve the solubility and pharmacokinetic properties of molecules like Cy5.[2][3] This guide provides an in-depth overview of two critical photophysical parameters for PEGylated Cy5: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ), complete with detailed experimental protocols and workflow visualizations.
Core Photophysical Properties of Cy5 and its Derivatives
The brightness of a fluorophore is a direct function of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4] While the core spectral properties of Cy5 are well-documented, PEGylation can subtly influence these values depending on the size of the PEG chain and the conjugation chemistry. The following table summarizes the typical photophysical properties of Cy5, which serve as a baseline for its PEGylated counterparts.
| Property | Value | Unit |
| Peak Excitation (λex) | ~646 - 651 | nm |
| Peak Emission (λem) | ~662 - 671 | nm |
| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.32 | - |
| Note: Values are compiled from multiple sources and can vary based on the solvent, pH, and specific chemical variant of the dye.[3][5][6][7][8][9][10] |
Experimental Protocols
Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative applications. The following sections provide detailed methodologies for these measurements.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by applying the Beer-Lambert law (A = εcl), which describes the linear relationship between absorbance and concentration of an absorbing species.[11]
Objective: To determine the molar extinction coefficient of PEGylated Cy5 at its maximum absorbance wavelength (λ_max).
Materials:
-
PEGylated Cy5
-
High-purity solvent (e.g., DMSO, water, or PBS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of PEGylated Cy5 and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.
-
Absorbance Measurement: For each dilution, record the absorbance spectrum using the UV-Vis spectrophotometer. Identify the absorbance maximum (λ_max) and record the absorbance value at this wavelength for each concentration. Use the same solvent as a blank reference.
-
Data Analysis: Plot the absorbance at λ_max on the y-axis against the molar concentration on the x-axis.
-
Calculation: Perform a linear regression on the plotted data. According to the Beer-Lambert law, the slope of the resulting line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[4]
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[12] The most common and reliable method for its determination is the comparative method, which involves using a well-characterized fluorescent standard with a known quantum yield.[13]
Objective: To determine the fluorescence quantum yield of PEGylated Cy5 relative to a standard.
Materials:
-
PEGylated Cy5 solution
-
Fluorescence standard with a known quantum yield (e.g., Cresyl Violet or another standard with emission in a similar spectral range)
-
High-purity solvent (the same solvent must be used for the sample and standard)
-
UV-Vis spectrophotometer
-
Fluorometer with a corrected spectrum function
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the PEGylated Cy5 sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize re-absorption effects.[13]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Excite the samples at the same wavelength used for the absorbance measurements. Record the corrected fluorescence emission spectrum for each solution.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculation: Determine the slope of the linear fit for both plots. The quantum yield of the sample (Φ_X) can then be calculated using the following equation[12][13]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term equals 1).
-
Protocol 3: Synthesis of PEGylated Cy5
This protocol describes a common method for conjugating Cy5 to an amine-terminated PEG molecule.
Objective: To synthesize Cy5-PEG via amide bond formation.
Materials:
-
Cy5-NHS ester (amine-reactive Cy5)
-
Amine-terminated PEG (e.g., MeO-PEG-NH₂) with a desired molecular weight[2]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Stir plate and stir bar
-
Purification system (e.g., size exclusion chromatography like Sephadex G-15)[2]
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve Cy5-NHS ester and a molar equivalent of MeO-PEG-NH₂ in anhydrous DMSO. A slight molar excess of the Cy5-NHS ester may be used to ensure complete reaction of the PEG.[2]
-
Reaction: Stir the mixture in the dark at room temperature for at least 18 hours to allow the NHS ester to react with the primary amine on the PEG, forming a stable amide bond.[2]
-
Quenching & Dilution: The reaction can be quenched if necessary, and the mixture is then diluted with water.
-
Purification: Purify the resulting Cy5-PEG conjugate from unreacted Cy5 and other reagents. Size exclusion chromatography is effective for separating the larger Cy5-PEG conjugate from the smaller, unconjugated dye.[2]
-
Lyophilization: Combine the fractions containing the pure Cy5-PEG and lyophilize (freeze-dry) to obtain the final product as a blue solid.[2]
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protocols described above.
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Caption: Workflow for the Synthesis of PEGylated Cy5.
References
- 1. benchchem.com [benchchem.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 7. Cy5-NHS [nanocs.net]
- 8. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to N-methyl-N'-(hydroxy-PEG2)-Cy5 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.
This technical guide focuses on N-methyl-N'-(hydroxy-PEG2)-Cy5 , a specialized linker incorporating a polyethylene glycol (PEG) spacer and a cyanine 5 (Cy5) fluorescent dye. The PEG component enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][2] The terminal Cy5 dye allows for the direct visualization and tracking of the PROTAC in various biological assays, providing a powerful tool for studying its mechanism of action, cellular uptake, and localization.[3] The terminal hydroxyl group on the PEG chain serves as a versatile handle for further chemical modification, enabling its conjugation to either the POI ligand or the E3 ligase ligand.[4][5]
This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its derivatization and incorporation into PROTACs, and methods for the characterization and evaluation of the final fluorescent PROTAC conjugate.
Core Properties of this compound
Quantitative data for this compound and the closely related N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 are summarized below. The spectroscopic properties are primarily dictated by the Cy5 core.[6]
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₄₁ClN₂O₃ | [4] |
| Molecular Weight | 537.14 g/mol | [4] |
| CAS Number | 2107273-22-1 | [4] |
| Excitation Maximum (λex) | ~649 - 650 nm | [6] |
| Emission Maximum (λem) | ~667 - 691 nm | [6] |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5) | [6] |
| Quantum Yield (Φ) | Not explicitly reported; ~0.2 for standard Cy5 | [6] |
| Solubility | Soluble in water, DMSO, DMF | [6] |
PROTAC Synthesis Utilizing this compound
The synthesis of a fluorescent PROTAC using this compound is a multi-step process. The terminal hydroxyl group of the linker is not typically reactive enough for direct conjugation and requires activation or functionalization. Below are detailed, representative protocols for converting the hydroxyl group into a more reactive functional group and subsequent conjugation to a POI or E3 ligase ligand via common coupling chemistries.
Diagram: General Workflow for Fluorescent PROTAC Synthesis
Caption: General workflow for the synthesis of a fluorescent PROTAC.
Experimental Protocol 1: Functionalization of the Hydroxyl Group to a Carboxylic Acid for Amide Coupling
This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid, which can then be used in standard amide coupling reactions.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Oxidation:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent or DMP (1.5-2 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding isopropanol.
-
Dilute the mixture with DCM and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the carboxylic acid-functionalized linker, N-methyl-N'-(carboxy-PEG2)-Cy5.
-
Experimental Protocol 2: Functionalization of the Hydroxyl Group to an Azide for Click Chemistry
This protocol details the conversion of the hydroxyl group to an azide, which can be used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[7][8][]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or pyridine
-
Sodium azide (NaN₃)
-
Anhydrous DCM
-
Anhydrous DMF
-
Saturated ammonium chloride solution
-
Brine
Procedure:
-
Tosylation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TEA or pyridine (1.5 equivalents) and cool to 0 °C.
-
Add TsCl (1.2 equivalents) portion-wise and stir at 0 °C for 30 minutes, then at room temperature overnight.
-
Monitor the reaction by TLC.
-
-
Work-up for Tosylate:
-
Wash the reaction mixture with a saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude tosylated intermediate can often be used in the next step without further purification.
-
-
Azidation:
-
Dissolve the crude tosylated linker in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) and heat the reaction to 60-80 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up for Azide:
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the azide-functionalized linker, N-methyl-N'-(azido-PEG2)-Cy5.
-
Experimental Protocol 3: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of the carboxylic acid-functionalized Cy5-PEG linker to an amine-containing POI or E3 ligase ligand.
Materials:
-
N-methyl-N'-(carboxy-PEG2)-Cy5
-
Amine-containing ligand (POI or E3)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Reverse-phase HPLC system for purification
Procedure:
-
Coupling Reaction:
-
Dissolve the carboxylic acid-functionalized linker (1 equivalent) and the amine-containing ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU or HBTU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
-
Purification:
-
Upon completion, purify the reaction mixture directly by reverse-phase HPLC to obtain the final fluorescent PROTAC.
-
Diagram: Amide Coupling Reaction
Caption: Schematic of amide coupling for PROTAC synthesis.
Experimental Protocol 4: PROTAC Synthesis via Click Chemistry
This protocol details the conjugation of the azide-functionalized Cy5-PEG linker to an alkyne-containing POI or E3 ligase ligand using CuAAC.
Materials:
-
N-methyl-N'-(azido-PEG2)-Cy5
-
Alkyne-containing ligand (POI or E3)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/water (1:1) or DMF
-
Reverse-phase HPLC system for purification
Procedure:
-
Click Reaction:
-
Dissolve the azide-functionalized linker (1 equivalent) and the alkyne-containing ligand (1 equivalent) in a mixture of tert-butanol and water or in DMF.
-
Add a freshly prepared aqueous solution of sodium ascorbate (1 equivalent).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the reaction mixture directly by reverse-phase HPLC to obtain the final fluorescent PROTAC.
-
Diagram: Click Chemistry Reaction (CuAAC)
Caption: Schematic of CuAAC click chemistry for PROTAC synthesis.
Characterization and Evaluation of the Fluorescent PROTAC
1. Purity and Identity Confirmation:
-
LC-MS: The purity of the final PROTAC should be assessed by analytical HPLC, and the molecular weight should be confirmed by mass spectrometry to verify the successful conjugation.[13][14]
-
NMR: For structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed.
2. Spectroscopic Characterization:
-
The excitation and emission spectra of the final fluorescent PROTAC should be measured to confirm that the spectral properties of the Cy5 dye are maintained.
3. Biological Evaluation:
-
Cellular Uptake and Localization: The intrinsic fluorescence of the Cy5 moiety allows for direct visualization of the PROTAC's cellular uptake and subcellular localization using fluorescence microscopy or flow cytometry.
-
Protein Degradation Assays: The efficacy of the PROTAC in degrading the target protein should be quantified using standard methods such as Western blotting or in-cell ELISA.
-
Functional Assays: Downstream functional consequences of target protein degradation can be assessed in relevant cellular assays (e.g., cell viability, apoptosis assays).
Considerations for Using a Cy5-Labeled Linker
While the Cy5 label is invaluable for visualization, it is important to consider its potential impact on the PROTAC's properties:
-
Cell Permeability: The Cy5 dye contains sulfonate groups, which increase its hydrophilicity. This may negatively impact the cell permeability of the PROTAC, a critical factor for its biological activity.[15][16][17][18] It is advisable to compare the activity of the fluorescent PROTAC with a non-fluorescent analogue to assess any potential reduction in efficacy.
-
Steric Hindrance: The bulky nature of the Cy5 dye could potentially interfere with the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Photostability: While Cy5 is relatively photostable, care should be taken during fluorescence imaging experiments to minimize photobleaching.[3]
Conclusion
This compound is a valuable chemical tool for the synthesis of fluorescent PROTACs. Its PEG spacer can enhance solubility, and the terminal Cy5 dye enables direct visualization of the PROTAC in biological systems, facilitating a deeper understanding of its mechanism of action. The terminal hydroxyl group, after appropriate functionalization, allows for versatile conjugation to various ligands using standard coupling chemistries. By carefully considering the synthetic strategies and potential liabilities associated with the fluorescent tag, researchers can effectively utilize this linker to accelerate the development of novel and effective protein degraders.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 10. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. rsc.org [rsc.org]
- 16. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 17. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PROTAC cell permeability and oral bioavailability: a journey into uncharted territory - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photostability of N-methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Cyanine dyes, particularly Cy5 and its derivatives, are mainstays in fluorescence-based applications due to their high extinction coefficients and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. This technical guide provides a comprehensive overview of the photostability of N-methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine dye. While specific quantitative photostability data for this exact molecule is not extensively published, its performance can be largely understood through the well-characterized Cy5 core and the influence of its polyethylene glycol (PEG) modification.[1]
Core Spectroscopic and Photophysical Properties
The addition of a PEG linker to the Cy5 core in this compound is primarily intended to enhance its hydrophilicity and biocompatibility.[2][3] This improved water solubility can reduce non-specific binding and aggregation in biological applications.[2][3] However, this modification can also influence the dye's spectroscopic properties. The following tables summarize the available quantitative data for this compound and compare it to the parent Cy5 dye. It is important to note that some reported values for the pegylated compound show discrepancies, and researchers should consider performing their own spectral characterization for critical applications.[3]
Table 1: Spectroscopic Properties of this compound vs. Standard Cy5
| Property | This compound | Standard Cy5 |
| Excitation Maximum (λex) | 649 - 650 nm[1][2][3] | ~649 - 651 nm[3] |
| Emission Maximum (λem) | 667 - 691 nm[1][2][3] | ~666 - 671 nm[3] |
| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[3][4] | ~250,000 M⁻¹cm⁻¹[2][3] |
| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative had a Φ of 0.07.[2] A typical value for Cy5 dyes is ~0.2.[4] | ~0.2[2][3] |
| Solubility | Water, DMSO, DMF[3][5] | Soluble in DMSO and DMF[2][3] |
Understanding Photobleaching of Cyanine Dyes
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1] For Cy5 and its derivatives, this process is a significant consideration, especially in imaging experiments that require prolonged or intense light exposure. The primary mechanism of photobleaching for cyanine dyes involves the fluorophore entering a long-lived, unstable triplet state upon excitation.[1] In this state, the dye is highly susceptible to reactions with molecular oxygen, which can lead to the formation of reactive oxygen species (ROS).[1] These ROS then chemically modify the fluorophore, rendering it permanently non-fluorescent.[1]
While the PEGylation in this compound primarily enhances solubility, the fundamental susceptibility of the Cy5 core to photobleaching remains.[1] Therefore, strategies to mitigate photobleaching are crucial for obtaining high-quality and reproducible fluorescence data.
Experimental Protocols
Protocol 1: Determination of Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO for stock, PBS for final dilution)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for both spectra.
-
The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[4]
-
Protocol 2: Comparative Photostability Measurement
This protocol describes a method to assess the photostability of this compound, ideally in comparison to a standard dye like Cy5-NHS ester.
Materials:
-
This compound and a reference dye.
-
Fluorescence microscope with a stable light source and a sensitive detector, or a fluorometer.
-
Microscope slides or cuvettes.
-
Imaging buffer (e.g., PBS, pH 7.4).
Procedure:
-
Sample Preparation:
-
Continuous Illumination:
-
Continuously illuminate the samples with a light source of constant intensity.[2]
-
-
Monitor Fluorescence Decay:
-
Record the fluorescence intensity at regular time intervals over a set period.[2]
-
-
Data Analysis:
Strategies for Enhancing Photostability
Given the inherent susceptibility of the Cy5 core to photobleaching, the use of antifade reagents is highly recommended for demanding imaging applications.[1] These reagents work by reducing the formation of ROS or quenching the triplet state of the fluorophore.
Table 2: Common Antifade Reagents and their Mechanisms
| Reagent | Mechanism of Action |
| p-Phenylenediamine (PPD) | Free radical scavenger |
| n-Propyl gallate (NPG) | Free radical scavenger |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher |
| Glucose Oxidase/Catalase | Enzymatic oxygen scavenging system |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Triplet state quencher |
Protocol 3: Preparation of a Glycerol-Based Antifade Medium
Safety Note: Handle reagents like PPD and DABCO with care in a well-ventilated area, using appropriate personal protective equipment.[1]
Materials:
-
Glycerol
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Antifade agent (e.g., PPD or DABCO)
-
Deionized water
Procedure:
-
Prepare Buffer: Make a 0.1 M solution of sodium bicarbonate in water. Adjust the pH to approximately 9.0 using sodium hydroxide.[1]
-
Dissolve Antifade Agent: Dissolve the chosen antifade agent in the prepared buffer to its final working concentration.
-
Mix with Glycerol: Mix the antifade/buffer solution with glycerol, typically in a 1:9 ratio (e.g., 1 part solution to 9 parts glycerol).
-
Store: Store the final antifade medium at -20°C, protected from light.
Conclusion
This compound is a valuable fluorescent probe that offers the spectral advantages of the Cy5 core with the enhanced aqueous solubility and biocompatibility conferred by PEGylation. While its photostability is generally considered robust, it is subject to the same photobleaching mechanisms as other cyanine dyes.[1][7] For quantitative and long-term imaging applications, it is crucial for researchers to employ strategies to mitigate photobleaching, such as using antifade reagents and optimizing imaging conditions. The experimental protocols provided in this guide offer a framework for the characterization and effective use of this versatile fluorophore in a variety of research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols: N-methyl-N'-(hydroxy-PEG2)-Cy5 for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye featuring a Cy5 core, a widely utilized fluorophore in the far-red spectral region. This location in the spectrum is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules[1][2]. The molecule is functionalized with a short polyethylene glycol (PEG) linker, which enhances its hydrophilicity and biocompatibility[3]. This increased water solubility can be beneficial in aqueous buffers, potentially reducing the aggregation that can be an issue with cyanine dyes[2].
The terminal hydroxyl group on the PEG linker provides a versatile handle for further chemical modification[4]. For protein labeling, this hydroxyl group is typically derivatized into a reactive moiety that can covalently bind to specific functional groups on a protein. The most common targets for protein labeling are primary amines (e.g., the side chain of lysine residues) and thiols (e.g., the side chain of cysteine residues). This document provides detailed protocols for labeling proteins using two common reactive forms of this compound: an N-hydroxysuccinimide (NHS) ester for targeting amines and a maleimide for targeting thiols.
Spectroscopic Properties
The selection of an appropriate fluorescent probe is critical for experimental success. The key spectroscopic parameters for Cy5 and its derivatives are summarized below. It is important to note that the addition of a PEG linker may slightly alter these properties[2][3].
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [1][3][5] |
| Emission Maximum (λem) | ~670 nm | [1][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5-NHS Ester) | [2][3] |
| Quantum Yield (Φ) | ~0.2 | [1][3] |
| Recommended Laser Line | 633 nm or 647 nm | [3] |
Experimental Workflow for Protein Labeling
The general workflow for labeling proteins with a reactive form of this compound involves preparing the protein and the dye, performing the conjugation reaction, and purifying the final labeled protein.
Caption: General workflow for protein labeling with Cy5 derivatives.
Protocol 1: Amine-Reactive Labeling (via NHS Ester)
This protocol assumes the use of an NHS ester derivative of this compound to label primary amines on the target protein.
Materials and Reagents
-
Target protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (pH 8.5-9.0)
-
Gel filtration or spin columns (e.g., Sephadex G-25)[6]
-
Elution buffer (e.g., PBS)
Experimental Protocol
-
Protein Preparation:
-
The protein solution should be free of buffers containing primary amines, such as Tris or glycine, as these will compete with the labeling reaction[6][7]. If necessary, perform a buffer exchange into a suitable buffer like PBS at pH 7.2-8.5.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling[5][6][8].
-
Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range of 8.3-8.5 for the NHS ester reaction[6][9][10].
-
-
Dye Preparation:
-
Labeling Reaction:
-
A starting point for the molar ratio of dye to protein is a 10-fold molar excess of the dye[1]. This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling.
-
Add the calculated volume of the dye stock solution to the protein solution.
-
Mix gently and incubate for 1 hour at room temperature, protected from light[1][6][7].
-
Caption: Reaction of an NHS ester-activated Cy5 dye with a primary amine on a protein.
Protocol 2: Thiol-Reactive Labeling (via Maleimide)
This protocol is for labeling free thiol groups on cysteine residues using a maleimide derivative of this compound.
Materials and Reagents
-
Target protein
-
This compound Maleimide
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent like DTT or TCEP if the protein has disulfide bonds that need to be reduced.
-
Anhydrous DMSO or DMF
-
Gel filtration or spin columns
-
Elution buffer (e.g., PBS)
Experimental Protocol
-
Protein Preparation:
-
If your protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP[11].
-
If DTT is used, it must be removed before adding the maleimide dye, typically by dialysis or using a desalting column[11].
-
The optimal pH for the maleimide reaction is 6.5-7.5 to ensure selectivity for thiol groups over amines[11]. Ensure your protein is in a suitable buffer.
-
The recommended protein concentration is 2-10 mg/mL[11].
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the Cy5 maleimide in anhydrous DMSO[11].
-
-
Labeling Reaction:
Purification of Labeled Protein
It is crucial to remove any unreacted "free" dye from the labeled protein to prevent high background signals in downstream applications[13]. Gel filtration chromatography is a common and effective method for this separation[10][13].
-
Column Equilibration:
-
Use a spin column with a resin appropriate for the size of your protein (e.g., Sephadex G-25).
-
Equilibrate the column by washing it multiple times with the elution buffer (e.g., PBS) according to the manufacturer's instructions[7].
-
-
Sample Loading and Elution:
-
Carefully load the labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column to collect the eluate, which will contain the purified, labeled protein. The smaller, unconjugated dye molecules will be retained in the resin[13].
-
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein ratio, is an important quality control step. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching[13].
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀, for protein) and ~650 nm (A₆₅₀, the absorbance maximum for Cy5)[13].
-
-
Calculate Concentrations:
-
The concentration of the protein can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically ~0.05).
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
The concentration of the dye is calculated as: Dye Conc. (M) = A₆₅₀ / ε_dye
-
ε_dye is the molar extinction coefficient of the Cy5 dye at ~650 nm (~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect buffer pH. - Presence of interfering substances (e.g., Tris, glycine). - Low protein concentration. | - Ensure pH is optimal for the reaction (8.3-8.5 for NHS ester, 6.5-7.5 for maleimide). - Perform buffer exchange to remove interfering substances. - Concentrate the protein to at least 2 mg/mL[6]. |
| Over-labeling (Precipitation or Quenching) | - Dye-to-protein ratio is too high. | - Reduce the molar ratio of dye to protein in the labeling reaction. Aim for a lower DOL (2-4)[13]. |
| Free Dye After Purification | - Inefficient purification. - Column was overloaded. | - Repeat the purification step, for example, by passing the eluate through a second spin column[7]. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of N-methyl-N'-(hydroxy-PEG2)-Cy5 to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the cyanine dye, Cy5, to an antibody. Specifically, it addresses the conjugation of a modified Cy5 containing a PEG linker, N-methyl-N'-(hydroxy-PEG2)-Cy5. The protocol is designed for researchers in immunology, cell biology, and drug development who require fluorescently labeled antibodies for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.
The conjugation process relies on the reaction between a succinimidyl ester (NHS ester) activated dye and the primary amine groups of lysine residues on the antibody, forming a stable amide bond.[1][2][3][4] It is important to note that this compound possesses a terminal hydroxyl group which is not reactive towards amines. Therefore, this protocol is presented in two parts. The primary protocol assumes the use of a pre-activated this compound-NHS ester. An additional section provides a conceptual overview for activating the terminal hydroxyl group of this compound to an NHS ester for subsequent antibody conjugation.
The inclusion of a hydrophilic PEG2 linker can enhance the solubility of the dye-antibody conjugate and reduce potential steric hindrance.[5][6] Careful control of the reaction conditions, including pH, temperature, and molar ratio of dye to antibody, is crucial for achieving the desired degree of labeling (DOL) and preserving the antibody's binding affinity.[7][8]
Materials and Reagents
| Reagent | Supplier (Example) | Notes |
| Monoclonal or Polyclonal Antibody | N/A | Purified and free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin).[1][9] |
| This compound-NHS ester | N/A | If starting with the hydroxyl version, activation is required (see Section 2). |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | High-quality, anhydrous grade is essential to prevent hydrolysis of the NHS ester.[2][4] |
| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 | In-house prep | Reaction buffer to maintain the optimal pH for the conjugation reaction.[1][4] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | For antibody dialysis, column equilibration, and storage of the final conjugate. |
| Desalting Columns (e.g., Sephadex G-25) | Cytiva | For purification of the antibody-dye conjugate from unreacted dye.[8][9] |
| 1 M Tris-HCl, pH 8.0 or 1 M Glycine | In-house prep | Optional, for quenching the reaction.[2] |
| Spectrophotometer | N/A | For determining antibody concentration and degree of labeling. |
| Centrifuge | N/A | For use with spin desalting columns. |
Section 1: Protocol for Conjugation of this compound-NHS Ester to an Antibody
This protocol details the steps for conjugating a pre-activated NHS ester of the Cy5 dye to an antibody.
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like bovine serum albumin (BSA) or gelatin, it must be buffer exchanged into an amine-free buffer such as PBS (pH 7.4).[1][9] This can be achieved by dialysis against PBS overnight at 4°C or by using a desalting column. It is critical to remove substances like sodium azide, which can react with the NHS ester.[10]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.[4][9] The optimal concentration is typically around 2.5 mg/mL.[1] Determine the precise antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1 mg/mL.[10]
Preparation of Dye Stock Solution
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO to a final concentration of 10 mM.[2] Vortex briefly to ensure the dye is fully dissolved.[1] This stock solution should be used promptly as NHS esters are susceptible to hydrolysis.[2][4]
Conjugation Reaction
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution to raise the pH to the optimal range of 8.0-8.5 for the conjugation reaction.[1][4]
-
Dye Addition: While gently vortexing, add the calculated volume of the 10 mM dye stock solution to the antibody solution. The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling. A starting point for optimization is a 10:1 to 20:1 molar excess of dye to antibody.[11] The optimal ratio may need to be determined empirically.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][2][10] Gentle mixing during incubation can improve conjugation efficiency.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine.[2] Incubate for an additional 15-30 minutes at room temperature. This step is optional as the unreacted dye will be removed during purification.
Purification of the Antibody-Dye Conjugate
-
Column Preparation: Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with PBS (pH 7.4).
-
Purification: Apply the reaction mixture to the top of the equilibrated column.[3][8] Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules. Collect the fractions containing the colored antibody-dye conjugate.
-
Alternatively, spin desalting columns can be used for smaller volumes, following the manufacturer's protocol.[11][12]
Characterization of the Conjugate
-
Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility.[7] The optimal DOL for antibodies is typically between 2 and 10.[7][13]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5 (approximately 650 nm, Amax).[14]
-
Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm.
-
The DOL is calculated using the following formula:[14][15] DOL = (Amax * ε_protein) / ((A280 - (Amax * CF280)) * ε_dye) Where:
-
Amax = Absorbance of the conjugate at the λmax of the dye.
-
A280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[13]
-
ε_dye = Molar extinction coefficient of the Cy5 dye at its λmax (for Cy5, ~250,000 M⁻¹cm⁻¹).
-
CF280 = Correction factor (A280 of the dye / Amax of the dye; for Cy5, this is approximately 0.05).
-
-
Storage
Store the purified antibody-dye conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[3] For long-term storage, consider adding a stabilizer like 0.1% BSA (if compatible with the downstream application) and 0.02% sodium azide. Aliquoting the conjugate can help avoid repeated freeze-thaw cycles.[3]
Section 2: Activation of this compound
If you are starting with the hydroxyl-terminated version of the dye, the hydroxyl group must be activated to an amine-reactive species, such as an NHS ester. This typically involves a two-step chemical synthesis. The following is a conceptual overview.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group can be reacted with a reagent like disuccinimidyl carbonate (DSC) or N,N'-disuccinimidyl carbonate in the presence of a base (e.g., triethylamine or DIPEA) in an anhydrous organic solvent (e.g., DMF or acetonitrile). This reaction forms a succinimidyl carbonate-activated dye.
-
Purification of the Activated Dye: The resulting NHS ester-activated dye would need to be purified from the reaction mixture, for example, using column chromatography, to remove excess reagents and byproducts.
This chemical synthesis should be performed by personnel with experience in organic chemistry. Once the this compound-NHS ester is synthesized and purified, you can proceed with the conjugation protocol outlined in Section 1.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4][9] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 | This should be optimized for each antibody and desired DOL.[2][11] |
| Reaction pH | 8.0 - 8.5 | Crucial for the reactivity of primary amines with NHS esters.[1][4] |
| Reaction Time | 1 hour | Longer incubation times can be explored but may risk antibody denaturation.[2] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | A balance between signal intensity and potential for quenching or loss of antibody function.[7][13] |
| Molar Extinction Coefficient of IgG (280 nm) | ~210,000 M⁻¹cm⁻¹ | Used for calculating antibody concentration and DOL.[13] |
| Molar Extinction Coefficient of Cy5 (~650 nm) | ~250,000 M⁻¹cm⁻¹ | Used for calculating dye concentration and DOL. |
| Cy5 Correction Factor (CF280) | ~0.05 | Accounts for the dye's absorbance at 280 nm. |
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. lumiprobe.com [lumiprobe.com]
- 5. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]
- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. drmr.com [drmr.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. spectra.arizona.edu [spectra.arizona.edu]
Application Notes and Protocols: N-methyl-N'-(hydroxy-PEG2)-Cy5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-methyl-N'-(hydroxy-PEG2)-Cy5, a versatile fluorophore for fluorescence microscopy. This document details its properties, protocols for its use, and its applications in biological research and drug development.
Introduction
This compound is a cyanine-based fluorescent dye that emits in the far-red region of the spectrum.[1][2][3] This characteristic is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[1][2][3] The molecule incorporates a polyethylene glycol (PEG) linker, which enhances its hydrophilicity.[2][4][5] This improved water solubility helps to reduce non-specific binding and prevents the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[3] The terminal hydroxyl group provides a site for further chemical modification, allowing for its conjugation to a variety of biomolecules.[5][6]
Spectroscopic Properties
The performance of a fluorescent dye is defined by its spectroscopic characteristics. Below is a summary of the available data for this compound and the parent Cy5 dye for comparison. It is important to note that spectroscopic values can vary depending on the experimental conditions.
| Property | This compound | Standard Cy5 |
| Excitation Maximum (λex) | ~649 - 650 nm[2][3][4] | ~649 - 651 nm[4] |
| Emission Maximum (λem) | ~667 - 691 nm[2][3][4][5] | ~666 - 671 nm[4] |
| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[2][3][4] | ~250,000 M⁻¹cm⁻¹[3][4] |
| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07[3] | ~0.2 - 0.28[2][4][7] |
| Recommended Laser Line | 633 nm or 647 nm[4] | 633 nm or 647 nm[4] |
| Solubility | Water, DMSO, DMF, DCM[4][6] | Soluble in DMSO and DMF[4] |
Applications in Fluorescence Microscopy
The favorable properties of this compound make it a valuable tool for a range of fluorescence microscopy applications, including:
-
Immunofluorescence: The dye can be conjugated to secondary antibodies for the indirect detection of target antigens in fixed and permeabilized cells or tissue sections.[1]
-
Biomolecule Labeling and Tracking: The terminal hydroxyl group can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins or other biomolecules.[2] This allows for the visualization and tracking of these molecules in living cells.
-
PROTACs: This molecule is described as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker, which can be used in the synthesis of PROTACs for targeted protein degradation studies.[8][9]
Experimental Protocols
Here are detailed protocols for the characterization and a common application of this compound.
Protocol 1: Determination of Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[2]
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both spectra. The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[2]
Protocol 2: Immunofluorescent Staining of Adherent Cells
This protocol provides a general workflow for the immunofluorescent staining of adherent cultured cells using a secondary antibody conjugated with this compound. This protocol assumes the dye has been appropriately conjugated to the antibody.
Materials:
-
Adherent cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody specific to the target antigen
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Gently wash the cells three times with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.[1]
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer, protecting it from light.[1]
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified, dark chamber.[1]
-
From this step onwards, all steps should be performed in the dark to prevent photobleaching.[10]
-
-
Washing:
-
Mounting and Imaging:
Visualizations
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescent staining of cells.
Example Signaling Pathway: Receptor-Mediated Endocytosis
This diagram illustrates a generic signaling pathway that could be investigated using this compound conjugated to a ligand to track its internalization.
Caption: Pathway of receptor-mediated endocytosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. protilatky.cz [protilatky.cz]
Application Notes and Protocols for N-methyl-N'-(hydroxy-PEG2)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-methyl-N'-(hydroxy-PEG2)-Cy5, a cyanine-based fluorescent dye, in various flow cytometry applications. This document includes the physicochemical properties of the dye, detailed protocols for antibody conjugation, cell surface and intracellular staining, and apoptosis detection.
Introduction to this compound
This compound is a bright, far-red fluorescent dye designed for robust performance in biological applications. Its core, Cy5, is a well-established fluorophore with excitation and emission maxima in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples.[1] The incorporation of a polyethylene glycol (PEG) linker enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous media and reduce non-specific binding, leading to an improved signal-to-noise ratio in flow cytometry.[2][3] The terminal hydroxyl group allows for further derivatization, though for many applications, it is conjugated to proteins through other reactive groups introduced to the dye.[2]
Physicochemical and Spectroscopic Properties
A clear understanding of the dye's properties is crucial for successful experimental design.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton-ion) | |
| Molecular Weight | 537.14 g/mol | [2] |
| Formula | C₃₂H₄₁ClN₂O₃ | [2] |
| Solubility | Soluble in aqueous media, DMSO, and DMF | [2] |
Key Applications in Flow Cytometry
This compound, when conjugated to antibodies or other probes, is a versatile tool for a range of flow cytometry applications, including:
-
Immunophenotyping: Identification and quantification of cell populations based on cell surface marker expression.
-
Intracellular Cytokine Staining: Detection of cytokine production within specific cell types.
-
Apoptosis Detection: Identification of apoptotic cells through conjugation to apoptosis-specific probes like Annexin V.
-
Cell Signaling Analysis: Monitoring the activation state of signaling pathways through the detection of phosphorylated intracellular proteins.[5]
Application Note 1: Antibody Conjugation
This protocol describes the conjugation of this compound (activated with an NHS ester) to a primary antibody for use in flow cytometry.
Experimental Protocol: Antibody Conjugation
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound, NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Reaction Buffer to remove any amine-containing preservatives.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification:
-
Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with Storage Buffer.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for the Cy5 dye).
-
Workflow for Antibody Conjugation
Caption: Workflow for conjugating this compound to an antibody.
Application Note 2: Cell Surface Staining for Immunophenotyping
This protocol details the use of an this compound conjugated antibody for identifying and quantifying cell surface markers on suspended cells.
Experimental Protocol: Cell Surface Staining
Materials:
-
Single-cell suspension (e.g., PBMCs)
-
This compound conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (optional)
-
Viability Dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the optimal concentration of the this compound conjugated antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye just before analysis.
-
Acquire data on a flow cytometer equipped with a 633 nm or 647 nm laser.
-
Workflow for Cell Surface Staining```dot
Caption: Workflow for intracellular cytokine staining using flow cytometry.
Application Note 4: Apoptosis Detection using Annexin V Conjugate
This protocol describes the detection of early-stage apoptosis using this compound conjugated to Annexin V. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis.
Experimental Protocol: Apoptosis Detection
Materials:
-
Control and apoptosis-induced cell suspensions
-
This compound-Annexin V conjugate
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Preparation:
-
Induce apoptosis in the experimental cell population using a desired method.
-
Harvest and wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add 5 µL of the this compound-Annexin V conjugate.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Viability Staining:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add a viability dye such as Propidium Iodide (PI) to distinguish necrotic or late apoptotic cells.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Signaling Pathway in Early Apoptosis
Caption: Simplified signaling pathway leading to Annexin V detection in early apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. bitesizebio.com [bitesizebio.com]
Application Note: Derivatization of the Terminal Hydroxyl Group of N-methyl-N'-(hydroxy-PEG2)-Cy5
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent probe that combines the bright, far-red fluorescence of the Cy5 cyanine dye with a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The terminal hydroxyl (-OH) group on the PEG2 linker serves as a versatile chemical handle for further modification, allowing for the conjugation of this dye to a wide array of biomolecules such as proteins, antibodies, and nucleic acids.[1][3] This process, known as derivatization, is crucial for creating custom fluorescent probes for applications in fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays. The hydrophilic PEG spacer helps to increase the aqueous solubility of the dye and reduces steric hindrance during conjugation events.[3]
This document provides detailed protocols for converting the terminal hydroxyl group of this compound into several commonly used reactive functionalities: an amine, a maleimide, and a phosphoramidite.
Core Derivatization Strategy
The derivatization of the primary hydroxyl group on the PEG linker is typically a multi-step process. The hydroxyl group is a poor leaving group, so the first step involves its conversion into a more reactive intermediate, such as a tosylate or mesylate. This "activated" intermediate can then be readily displaced by a variety of nucleophiles to introduce the desired functional group.
References
Application Note: Determination of Dye-to-Protein Ratio for Cy5 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of fluorescent dyes like Cyanine5 (Cy5) to proteins is a fundamental technique in biological research and drug development. Quantifying the extent of this conjugation, expressed as the Dye-to-Protein (D/P) ratio or Degree of Labeling (DOL), is critical for ensuring experimental reproducibility and optimizing assay performance.[1] An accurate D/P ratio helps guarantee that the fluorescence signal is sufficient for detection while avoiding issues like self-quenching or loss of protein function that can arise from over-labeling.[1][2] This document provides a detailed protocol for determining the D/P ratio of Cy5-protein conjugates using spectrophotometry.
Principle The calculation of the D/P ratio is based on the Beer-Lambert law (A = εcl), which relates absorbance (A) to the molar extinction coefficient (ε), concentration (c), and path length (l). By measuring the absorbance of the purified conjugate at two specific wavelengths, it is possible to determine the molar concentrations of both the protein and the Cy5 dye.[1][3]
A key consideration is that Cy5 dye exhibits some absorbance at 280 nm, the wavelength typically used to measure protein concentration.[4] To prevent an overestimation of the protein concentration, a correction factor (CF) is applied to the absorbance reading at 280 nm.[2][3]
Key Parameters and Data
Accurate calculation requires precise values for the molar extinction coefficients of both the protein and the dye, as well as the dye's correction factor at 280 nm.
Table 1: Spectroscopic Properties of Cy5
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorbance Wavelength (λmax) | ~650 nm | [2][3] |
| Molar Extinction Coefficient at λmax (εdye) | 250,000 M-1cm-1 | [2][3][5][6] |
| Correction Factor at 280 nm (CF280) | 0.04 |[3][7] |
Note: The Correction Factor is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at λmax.[4]
Experimental Protocol: Spectrophotometric Measurement
This protocol assumes that the Cy5-protein conjugate has been purified to remove all non-conjugated (free) dye. The presence of free dye will lead to an inaccurate D/P ratio.[1][3]
Required Materials:
-
Purified Cy5-protein conjugate solution
-
Purification buffer (e.g., PBS, pH 7.4) to be used as a blank
-
Spectrophotometer
-
Quartz or plastic cuvettes with a 1 cm path length
Methodology:
-
Prepare the Spectrophotometer: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the Blank: Fill a 1 cm path length cuvette with the same buffer used to elute the conjugate during purification. Use this to zero the spectrophotometer at both 280 nm and 650 nm.[3]
-
Prepare the Sample: If the conjugate solution is highly concentrated, dilute it with a known volume of purification buffer to ensure the absorbance readings are within the linear range of the instrument (typically below 2.0). Record the dilution factor accurately.[1][3]
-
Measure Absorbance:
-
Empty the blank cuvette and fill it with the (diluted) conjugate solution.
-
Measure and record the absorbance at 280 nm (A280) .
-
Measure and record the absorbance at the Cy5 maximum, ~650 nm (A650) .[2]
-
Calculation Protocol
The following steps outline the calculation of the D/P ratio using the absorbance values obtained in the previous section.
Step 1: Calculate the Molar Concentration of Cy5 Dye Use the absorbance at 650 nm and the molar extinction coefficient of Cy5.
-
Formula: Concentration of Dye (M) = (A₆₅₀ × Dilution Factor) / ε_dye_
-
Where εdye = 250,000 M-1cm-1
-
Step 2: Correct the Absorbance at 280 nm Subtract the contribution of Cy5 absorbance from the total A280 reading.
-
Formula: Corrected A₂₈₀ = (A₂₈₀ × Dilution Factor) - (A₆₅₀ × Dilution Factor × CF₂₈₀)
-
Where CF280 = 0.04
-
Step 3: Calculate the Molar Concentration of the Protein Use the corrected A280 value and the specific molar extinction coefficient of the protein (εprotein).
-
Formula: Concentration of Protein (M) = Corrected A₂₈₀ / ε_protein_
-
Note: The εprotein is unique to each protein and must be determined from its amino acid sequence or obtained from literature.
-
Step 4: Calculate the Dye-to-Protein (D/P) Ratio Divide the molar concentration of the dye by the molar concentration of the protein.
-
Formula: D/P Ratio (DOL) = Concentration of Dye (M) / Concentration of Protein (M)
An optimal D/P ratio for Cy5 conjugates is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[2]
Table 2: Example Calculation for a Cy5-IgG Conjugate This example uses a typical IgG antibody.
| Parameter | Value / Formula | Result |
| Measured Values | ||
| A280 | 1.35 | |
| A650 | 0.75 | |
| Dilution Factor | 1 (No dilution) | |
| Constants | ||
| εprotein (IgG) | 210,000 M-1cm-1 | |
| εdye (Cy5) | 250,000 M-1cm-1 | |
| CF280 (Cy5) | 0.04 | |
| Calculations | ||
| Dye Concentration (M) | 0.75 / 250,000 | 3.0 x 10-6 M |
| Corrected A280 | 1.35 - (0.75 × 0.04) | 1.32 |
| Protein Concentration (M) | 1.32 / 210,000 | 6.29 x 10-6 M |
| D/P Ratio (DOL) | (3.0 x 10⁻⁶) / (6.29 x 10⁻⁶) | ~4.8 |
Workflow and Troubleshooting
The following diagram illustrates the workflow for determining the D/P ratio.
Caption: Workflow for calculating the Dye-to-Protein (D/P) ratio.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Very Low D/P Ratio (<1) | 1. Inefficient labeling reaction (wrong pH, inactive dye, interfering substances like Tris buffer).[2][8] 2. Protein concentration was too low during labeling.[9] | 1. Ensure labeling buffer is amine-free and at the correct pH (8.5-9.0).[2] Use fresh dye. 2. Concentrate the protein to 2-10 mg/mL before labeling.[2][9] |
| Very High D/P Ratio (>8) | 1. Over-labeling due to an excessive dye-to-protein molar ratio in the labeling reaction.[2] 2. Inefficient removal of free dye during purification.[1] | 1. Reduce the molar ratio of Cy5 to protein in the labeling step.[2] 2. Repeat purification using size-exclusion chromatography or extend dialysis time.[3] |
| Protein Precipitates After Labeling | Over-labeling has increased protein hydrophobicity, leading to aggregation.[1][2] | Reduce the molar ratio of Cy5 to protein in the labeling reaction. Aim for a lower D/P ratio (e.g., 2-4).[2] |
| Low Fluorescence Signal Despite "Good" D/P Ratio | Over-labeling causing fluorescence self-quenching.[2][6] | The calculated D/P ratio might be too high for the specific protein. Reduce the dye-to-protein ratio in the labeling step to achieve a lower D/P.[2] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Application Note: Purification of Labeled Proteins from Free Cy5 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes, such as Cyanine5 (Cy5), is a fundamental technique in biological research and drug development. Cy5, a bright and photostable far-red dye, is commonly used for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] The labeling process, typically involving the reaction of a Cy5 N-hydroxysuccinimide (NHS) ester with primary amines on the protein, results in a heterogeneous mixture containing the desired Cy5-protein conjugate, unreacted (free) Cy5 dye, and hydrolyzed, non-reactive dye.[1]
The removal of this free Cy5 dye is a critical step in the workflow. Its presence can lead to high background fluorescence, inaccurate quantification of labeling efficiency (Degree of Labeling), and non-specific signals in downstream applications, ultimately compromising the reliability and reproducibility of experimental data.[1][2] This application note provides a detailed overview and protocols for the most common methods used to purify Cy5-labeled proteins from unconjugated dye.
Overview of Purification Methods
The separation of the relatively large protein-dye conjugate from the small, free Cy5 dye (molecular weight of ~1 kDa) is primarily achieved based on differences in their size and molecular weight.[1] The choice of purification method depends on several factors, including the size and stability of the protein, the required level of purity, the sample volume, and the available laboratory equipment.[1]
-
Spin Column Chromatography: A rapid gel filtration method ideal for small sample volumes. The sample is passed through a resin bed via centrifugation. Larger molecules (the labeled protein) are excluded from the pores of the resin and pass through quickly, while the smaller free dye molecules are retained.[1]
-
Size-Exclusion Chromatography (SEC): A more advanced chromatographic technique that offers higher resolution than spin columns. The principle is the same: the sample is passed through a column packed with a porous resin, and molecules are separated based on their size, with larger molecules eluting first.[1]
-
Dialysis: A simple and cost-effective method for buffer exchange and the removal of small molecules. The sample is placed in a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the larger protein while allowing the small dye molecules to diffuse into a large volume of an external buffer.[3]
Quantitative Comparison of Purification Methods
The selection of a purification strategy involves a trade-off between speed, purity, protein recovery, and the scale of the experiment. The following table summarizes the key characteristics of each method to aid in selecting the most appropriate technique for your needs.
| Feature | Spin Column Chromatography | Size-Exclusion Chromatography (SEC) | Dialysis |
| Principle | Gel Filtration (Centrifugal) | Gel Filtration (Gravity/Pump Flow) | Diffusion across a semi-permeable membrane |
| Typical Protein Recovery | >90% | >95% | >95% |
| Dye Removal Efficiency | Good to Excellent | Excellent | Excellent |
| Speed | Very Fast (<10 minutes) | Moderate (30-60 minutes) | Slow (6 hours to overnight)[1] |
| Required Sample Volume | Small (e.g., <110 µL)[1] | Variable (µL to mL) | Variable (µL to mL) |
| Final Sample Concentration | Moderate Dilution | Significant Dilution | Minimal Dilution/Concentration possible |
| Ease of Use | Easy | Requires some expertise | Easy |
| Scalability | Low | High | High |
| Cost per Sample | Low to Moderate | High (requires instrumentation) | Low |
Experimental Protocols
Protocol: Cy5 Labeling of Proteins
This protocol describes a general method for labeling proteins with a Cy5 NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5-9.0[1]
-
Cy5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Rotary shaker or mixer
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS, MES, HEPES). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against the labeling buffer.[4][5] Adjust the protein concentration to 2-10 mg/mL.[1]
-
Cy5 Stock Solution Preparation: Immediately before use, dissolve the Cy5 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[6]
-
Labeling Reaction: Add the Cy5 stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein but a 10-20 fold molar excess of dye is a common starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.[7]
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a final concentration of 10-50 mM Tris or hydroxylamine.
References
Application Notes and Protocols for N-methyl-N'-(hydroxy-PEG2)-Cy5 for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(hydroxy-PEG2)-Cy5 is a near-infrared (NIR) fluorescent dye designed for in vivo imaging applications. This cyanine 5 (Cy5) derivative is functionalized with a methyl group and a short polyethylene glycol (PEG) linker terminating in a hydroxyl group. The Cy5 core provides excellent photophysical properties for deep tissue imaging, while the hydrophilic PEG spacer enhances solubility in aqueous media and can reduce non-specific binding in vivo.[1][2][3] The terminal hydroxyl group offers a potential site for further chemical modification, allowing for its conjugation to a variety of targeting moieties such as antibodies, peptides, or small molecules. This document provides detailed application notes and representative protocols for the use of this compound in in vivo imaging studies.
Properties of this compound
A thorough understanding of the dye's physicochemical and spectroscopic properties is essential for successful experimental design.
Chemical and Spectroscopic Properties
The key characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₁ClN₂O₃ | [4][5] |
| Molecular Weight | 537.13 g/mol | [4][5] |
| Excitation Maximum (λex) | ~649 nm | [1][2][3] |
| Emission Maximum (λem) | ~667 nm | [1][2][3] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [1][2] |
Experimental Protocols
The following sections provide detailed protocols for the conjugation of this compound to a targeting ligand and its subsequent use in a preclinical in vivo imaging study.
Protocol for Conjugation to a Targeting Ligand (e.g., Antibody)
The terminal hydroxyl group of this compound can be activated for conjugation to primary amines on a targeting protein. A common method is to first convert the hydroxyl group to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Targeting antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 or other size-exclusion chromatography column)
-
Spectrophotometer
Procedure:
Part A: Activation of this compound
-
Dissolve the Dye: Dissolve this compound in anhydrous DMF or DMSO.
-
Add Activation Reagents: Add an excess of DSC and a catalytic amount of TEA or DIPEA to the dye solution.
-
Reaction: Allow the reaction to proceed for several hours at room temperature, protected from light, to form the NHS ester derivative.
-
Monitoring (Optional): The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Part B: Conjugation to the Antibody
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Labeling Reaction: Slowly add the activated dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS. The first colored fraction will contain the purified labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) and using the Beer-Lambert law.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Illuminating Biology: Advanced Applications of Functionalized Cy5 Dyes with Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of functionalized Cyanine 5 (Cy5) dyes in conjunction with click chemistry. This powerful combination offers a robust and versatile platform for the specific and efficient labeling of biomolecules, enabling a wide range of applications in biological research and drug development. From the visualization of cellular components to in vivo tumor imaging, Cy5-based click chemistry provides an indispensable tool for modern life sciences.
Introduction to Cy5 and Click Chemistry
Cyanine 5 (Cy5) is a far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 662 nm.[1] Its spectral properties lie within a region of the spectrum where cellular autofluorescence is minimal, leading to high signal-to-noise ratios in imaging applications.[1]
Click chemistry, a term coined by K. Barry Sharpless, refers to a class of reactions that are rapid, specific, and high-yielding.[2] For biological applications, the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These bioorthogonal reactions allow for the covalent ligation of two molecules, one bearing an azide and the other an alkyne, with minimal interference from other functional groups present in complex biological systems.[2]
Functionalized Cy5 dyes, typically bearing either a terminal alkyne or an azide group, can be readily "clicked" onto a target biomolecule that has been metabolically, enzymatically, or chemically engineered to possess the complementary reactive handle.
Core Click Chemistry Reactions with Cy5 Dyes
Two primary strategies are employed for labeling with functionalized Cy5 dyes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide.[3] It is widely used for in vitro applications due to its fast kinetics.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a toxic copper catalyst.[3] This makes SPAAC the method of choice for live-cell and in vivo imaging.[5]
Figure 1. Comparison of CuAAC and SPAAC click chemistry pathways for Cy5 labeling.
Application Notes and Protocols
Metabolic Labeling and Imaging of Cellular Glycans
Application: Visualization of newly synthesized glycans on the cell surface or within intracellular compartments to study glycan trafficking, localization, and dynamics.
Principle: Cells are incubated with an unnatural sugar analog containing an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). This azido-sugar is metabolized and incorporated into cellular glycans. The azide handles are then available for reaction with a Cy5 dye functionalized with a strained alkyne (e.g., Cy5-DBCO) via SPAAC for fluorescent imaging.[6]
Figure 2. Workflow for metabolic labeling and SPAAC-mediated Cy5 imaging of glycans.
Protocol: SPAAC Labeling of Cell Surface Glycans with Cy5-DBCO
Materials:
-
Cells of interest cultured on coverslips
-
Complete cell culture medium
-
N-azidoacetyl-D-mannosamine tetraacetylated (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Cy5-DBCO
-
4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[7]
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours under normal culture conditions to allow for metabolic incorporation of the azido-sugar.
-
-
Cell Preparation:
-
Gently wash the cells twice with warm PBS to remove unincorporated azido-sugar.
-
-
SPAAC Reaction:
-
Washing:
-
Wash the cells three times with PBS to remove excess Cy5-DBCO.
-
-
Fixation and Mounting:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the Cy5-labeled glycans using a fluorescence microscope.
-
Labeling of Proteins in Cell Lysates for 2D-DIGE
Application: Quantitative analysis of changes in protein expression, particularly for post-translationally modified proteins, using two-dimensional difference gel electrophoresis (2D-DIGE).
Principle: In "Click-DIGE," proteins are first metabolically labeled with an azide-containing substrate.[9] After cell lysis, the azide-modified proteins are reacted with size- and charge-matched alkyne-functionalized Cy3 and Cy5 dyes via CuAAC.[9] The differentially labeled proteomes can then be combined and separated on a single 2D gel, allowing for accurate quantification of changes in protein spot intensities.[9][10]
Protocol: CuAAC Labeling of Azido-Proteins with Cy5-Alkyne for 2D-DIGE
Materials:
-
Cell lysates containing azide-modified proteins
-
Cy5-alkyne
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Urea lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris-HCl pH 8.5)
-
2D gel electrophoresis system
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions: 20 mM CuSO4 in water, 100 mM THPTA in water, and a fresh 300 mM sodium ascorbate solution in water.[11]
-
-
Labeling Reaction:
-
To 50 µL of protein lysate (1-5 mg/mL) in a microfuge tube, add 90 µL of PBS.[12]
-
Add Cy5-alkyne to a final concentration of 20-50 µM.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.[12]
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.[12]
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[12]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Sample Preparation for 2D-DIGE:
-
Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess dye and reaction components.
-
Resuspend the protein pellet in urea lysis buffer.
-
Determine the protein concentration.
-
-
2D Gel Electrophoresis:
-
Combine the Cy5-labeled sample with a Cy3-labeled control sample and an internal standard if desired.
-
Proceed with isoelectric focusing (IEF) and then SDS-PAGE according to standard 2D-DIGE protocols.
-
-
Image Acquisition and Analysis:
-
Scan the gel sequentially using appropriate laser and filter settings for Cy5 and Cy3.
-
Analyze the gel images using specialized 2D gel analysis software to quantify differences in protein spot intensities.
-
In Vivo Tumor Imaging
Application: Non-invasive visualization and targeting of tumors in living organisms for cancer research and drug development.
Principle: This application often involves a pre-targeting strategy. First, a targeting moiety (e.g., an antibody or peptide) functionalized with an azide is administered and allowed to accumulate at the tumor site. Subsequently, a Cy5 dye functionalized with a strained alkyne (e.g., Cy5-DBCO) is administered systemically. The SPAAC reaction occurs in vivo at the tumor site, leading to a localized increase in fluorescence signal that can be detected using whole-body imaging systems.[5]
Protocol: Pre-targeted In Vivo Tumor Imaging using SPAAC
Materials:
-
Tumor-bearing animal model
-
Azide-functionalized targeting molecule (e.g., antibody-azide)
-
Cy5-DBCO
-
Sterile, biocompatible vehicle (e.g., saline or PBS)
-
In vivo imaging system (e.g., IVIS) with appropriate filters for Cy5
Procedure:
-
Administration of Targeting Agent:
-
Administer the azide-functionalized targeting molecule to the tumor-bearing animal (e.g., via intravenous injection).
-
Allow sufficient time for the targeting molecule to accumulate at the tumor and for unbound agent to clear from circulation (this time will vary depending on the targeting molecule, typically 24-72 hours for antibodies).
-
-
Administration of Imaging Agent:
-
Administer Cy5-DBCO to the animal, typically via intravenous injection.
-
-
In Vivo Imaging:
-
Perform whole-body fluorescence imaging at various time points post-injection of Cy5-DBCO (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.[7]
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the end of the experiment, euthanize the animal and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues to confirm the in vivo findings and quantify the fluorescence intensity in each organ.[13]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for functionalized Cy5 dyes and their application in click chemistry.
Table 1: Spectroscopic Properties of Cy5 and Common Alternatives
| Property | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~666 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000[1] |
| Quantum Yield | ~0.2[1] | Significantly higher than Cy5 conjugates[1] |
| Photostability | Less photostable | Significantly more photostable than Cy5[1] |
| Note: Performance can be influenced by the local environment and conjugation.[1] |
Table 2: Comparison of CuAAC and SPAAC for Labeling Applications
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Reaction Rate | Very fast (minutes to 1 hour)[2] | Slower than CuAAC (hours)[4] | CuAAC is kinetically superior for in vitro applications. |
| Biocompatibility | Requires copper catalyst, which can be cytotoxic[4] | Catalyst-free, highly biocompatible[4] | SPAAC is the preferred method for live-cell and in vivo studies. |
| Reagents | Terminal alkyne, azide, Cu(I) source, ligand | Strained cyclooctyne (e.g., DBCO), azide | SPAAC reagents, particularly strained alkynes, can be more expensive.[4] |
| Labeling Efficiency | Generally high under optimized conditions[4] | High, can achieve quantitative yields[4] | CuAAC may offer higher labeling efficiency in some in vitro contexts.[14] |
Table 3: Illustrative In Vivo Biodistribution Data
The following data represents a hypothetical example of the biodistribution of a Cy5-labeled targeting agent 24 hours post-injection in a tumor-bearing mouse model.
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 10.5 ± 2.1 |
| Blood | 1.2 ± 0.3 |
| Liver | 15.3 ± 3.5 |
| Kidneys | 8.7 ± 1.9 |
| Spleen | 2.1 ± 0.5 |
| Lungs | 3.4 ± 0.8 |
| Muscle | 0.8 ± 0.2 |
| Note: This data is for illustrative purposes only. Actual biodistribution will vary depending on the specific targeting molecule, Cy5 conjugate, and animal model. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescent signal | - Inefficient metabolic incorporation of the azide/alkyne handle.- Incomplete click reaction.- Incorrect filter sets on the microscope.- Photobleaching of Cy5. | - Optimize concentration and incubation time for the metabolic precursor.- Ensure freshness of click chemistry reagents (especially sodium ascorbate for CuAAC).- Verify microscope filter compatibility with Cy5 excitation/emission spectra.- Use antifade mounting medium and minimize light exposure. |
| High background fluorescence | - Insufficient washing to remove unbound Cy5 dye.- Non-specific binding of the Cy5 conjugate.- Aggregation of the Cy5 dye. | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) for antibody-based applications.- Use sulfonated Cy5 dyes for improved water solubility and reduced aggregation.[15] |
| Cell death or toxicity (in live-cell imaging) | - Cytotoxicity of the copper catalyst in CuAAC.- High concentrations of the labeling reagents. | - Switch to SPAAC for live-cell applications.- Optimize the concentration of the Cy5-DBCO and metabolic precursor to the lowest effective concentration. |
Conclusion
The conjugation of functionalized Cy5 dyes to biomolecules via click chemistry represents a cornerstone of modern bio-imaging and targeted drug delivery research. The choice between the rapid CuAAC reaction for in vitro applications and the highly biocompatible SPAAC reaction for live-cell and in vivo studies provides researchers with a flexible and powerful toolkit. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively harness the potential of Cy5 and click chemistry to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cy5 Conjugation Efficiency Technical Support Center
Welcome to the technical support center for Cy5 conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Cy5 conjugation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common issues related to low conjugation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low Cy5 conjugation efficiency?
Low conjugation efficiency can stem from several factors related to your reagents, reaction conditions, and the protein itself. The most common culprits include:
-
Suboptimal pH: The pH of the reaction buffer is critical for the conjugation chemistry to proceed efficiently.
-
Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines (like Tris or glycine) or thiols can compete with the target protein for the Cy5 dye.
-
Hydrolyzed/Inactive Dye: Cy5 reactive dyes (both NHS esters and maleimides) are sensitive to moisture and can hydrolyze over time, rendering them non-reactive.
-
Low Protein Concentration: The efficiency of the labeling reaction is often dependent on the concentration of the protein.[1][2][3][4]
-
Protein Characteristics: The number of available reactive groups (lysines for NHS esters, cysteines for maleimides) on the protein surface and their accessibility can impact conjugation.
-
Impurities in the Protein Sample: Substances like sodium azide or carrier proteins (e.g., BSA) in the antibody solution can interfere with the reaction.[2][5]
Q2: My Cy5 NHS ester conjugation is yielding a low degree of labeling (DOL). What should I check?
For low DOL with Cy5 NHS esters, which target primary amines (e.g., lysine residues), consider the following troubleshooting steps:
-
Verify Buffer and pH: Ensure you are using an amine-free buffer, such as sodium bicarbonate, phosphate, or borate buffer, with a pH in the optimal range of 8.2-8.5.[1][6] A pH that is too low will result in protonated amines that are less reactive.[6]
-
Check for Amine-Containing Contaminants: Buffers like Tris or glycine are not recommended as they contain primary amines that will compete with your protein for the dye.[1][6] Also, ensure your protein sample is free from ammonium salts.[7]
-
Assess Dye Quality: Cy5 NHS ester is susceptible to hydrolysis.[1][6] Always use anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[6][7] Avoid repeated freeze-thaw cycles of the dye stock.[1]
-
Optimize Protein Concentration: For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[1][3][4] If your protein solution is too dilute, consider concentrating it.[1]
-
Adjust Molar Ratio of Dye to Protein: You may need to increase the molar excess of the Cy5 NHS ester. A starting point is often a 10:1 molar ratio of dye to protein, but this may need to be optimized.[3][8] However, be aware that excessive amounts of dye can lead to over-labeling and potential protein precipitation or fluorescence quenching.[1][9]
Q3: I'm experiencing poor yields with my Cy5 maleimide conjugation. What could be the problem?
Cy5 maleimide reacts with free sulfhydryl groups (thiols) on cysteine residues. Here’s how to troubleshoot low efficiency:
-
Ensure Free Thiols are Available: Cysteine residues can form disulfide bonds within or between proteins, which are unreactive with maleimides. It may be necessary to reduce disulfide bonds using a reducing agent like DTT or TCEP prior to conjugation.[2][10] If using DTT, it must be removed before adding the maleimide dye, as it contains a thiol group. TCEP does not need to be removed.[11]
-
Maintain Optimal pH: The ideal pH range for maleimide-thiol reactions is 7.0-7.5.[10] At a pH above 7.5, the maleimide group can react with primary amines, leading to non-specific labeling.[11]
-
Use a Thiol-Free Buffer: Buffers containing thiols, such as those with DTT or β-mercaptoethanol, will compete with the protein for the maleimide dye.[11] Recommended buffers include PBS, Tris, or HEPES.[10]
-
Degas Your Buffer: To prevent the re-oxidation of free thiols back to disulfide bonds, it is recommended to use a degassed buffer for the reaction.[10]
-
Check Dye and Protein Concentrations: A protein concentration of 2-10 mg/mL is recommended for optimal labeling.[2] A 10-20 fold molar excess of dye to protein is a good starting point for optimization.[12]
Quantitative Data Summary
For successful conjugation, it is crucial to adhere to optimized reaction parameters. The tables below summarize key quantitative data for Cy5 NHS ester and maleimide conjugation reactions.
Table 1: Recommended Reaction Conditions for Cy5 NHS Ester Conjugation
| Parameter | Recommended Value | Notes |
| pH | 8.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][6] |
| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 50 mM Sodium Borate | Must be free of primary amines (e.g., Tris, glycine).[6] |
| Protein Concentration | ≥ 2 mg/mL | Lower concentrations significantly decrease labeling efficiency.[1][3][4] |
| Dye:Protein Molar Ratio | 3:1 to 20:1 | Start with a 10:1 ratio and optimize for your specific protein.[3][8][13] |
| Reaction Time | 1 hour | At room temperature, protected from light.[1][8] |
Table 2: Recommended Reaction Conditions for Cy5 Maleimide Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 7.5 | Minimizes side reactions with amines.[10] |
| Buffer | PBS, Tris, or HEPES | Must be free of thiols (e.g., DTT, β-mercaptoethanol).[10][12] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve conjugation efficiency.[2] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A good starting range for optimization.[12] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect from light.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to Cy5 conjugation.
Protocol 1: Cy5 NHS Ester Conjugation of an Antibody
This protocol is a general guideline for labeling an antibody with a Cy5 NHS ester.
Materials:
-
Antibody (in an amine-free buffer like PBS) at a concentration of ≥ 2 mg/mL.
-
Cy5 NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Antibody: If your antibody is in a buffer containing primary amines (like Tris) or preservatives like sodium azide, it must be exchanged into the Reaction Buffer. This can be done by dialysis or using a desalting column.[4][5]
-
Prepare the Dye Stock Solution: Immediately before use, allow the vial of Cy5 NHS ester to warm to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6][8] Vortex to ensure it is fully dissolved.
-
Perform the Labeling Reaction:
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Separate the Cy5-labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[1]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~650 nm (the absorbance maximum for Cy5). Calculate the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[7]
Protocol 2: Cy5 Maleimide Conjugation of a Thiol-Containing Protein
This protocol outlines the steps for labeling a protein with available cysteine residues using a Cy5 maleimide.
Materials:
-
Protein with free thiol groups (in a degassed, thiol-free buffer) at 2-10 mg/mL.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
Cy5 maleimide.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 100 mM PBS or HEPES, pH 7.0-7.5, degassed.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Protein:
-
Ensure the protein is in a suitable Reaction Buffer.
-
(Optional) If disulfide bonds need to be reduced, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[10]
-
-
Prepare the Dye Stock Solution: Prepare a 10 mg/mL stock solution of Cy5 maleimide in anhydrous DMSO or DMF immediately before use.[10]
-
Perform the Labeling Reaction:
-
Add the calculated volume of the Cy5 maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of dye.[10]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[10]
-
Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.[12]
-
-
Purify the Conjugate: Remove unreacted dye and byproducts by gel filtration chromatography equilibrated with a suitable storage buffer.[10]
-
Characterize the Conjugate: Determine the protein concentration and the degree of labeling by spectrophotometry.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflows for troubleshooting common Cy5 conjugation issues.
Caption: Troubleshooting workflow for low Cy5 NHS ester conjugation efficiency.
Caption: Troubleshooting workflow for low Cy5 maleimide conjugation efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. drmr.com [drmr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drmr.com [drmr.com]
- 9. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. cy5-5-carboxylic-acid.com [cy5-5-carboxylic-acid.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Photobleaching of Cy5 Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Cy5 dyes during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 photobleaching and why does it occur?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the Cy5 dye, resulting in the loss of its ability to fluoresce. This phenomenon occurs when the dye is exposed to excitation light. The Cy5 molecule can transition from its excited singlet state to a long-lived, highly reactive triplet state.[1] This triplet state can then react with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS chemically modify and destroy the Cy5 fluorophore, rendering it non-fluorescent.[1] The local chemical environment, including pH and the presence of certain ions, can also influence the photostability of Cy5.
Q2: How can I minimize Cy5 photobleaching in my experiments?
A multi-faceted approach is the most effective strategy to minimize Cy5 photobleaching. This involves optimizing imaging parameters, using antifade reagents, and controlling the chemical environment.[1] When possible, consider using more photostable alternatives to Cy5, such as Alexa Fluor 647.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical cocktails added to mounting media or imaging buffers to protect fluorophores from photobleaching.[2] They primarily work through two mechanisms:
-
Triplet State Quenchers: These molecules, such as cyclooctatetraene (COT), accept energy from the triplet state of the Cy5 molecule, returning it to the ground state before it can react with oxygen.[1]
-
Oxygen Scavengers: These systems remove molecular oxygen from the sample environment, thereby preventing the formation of reactive oxygen species.[1] A common example is the glucose oxidase and catalase (GOC) system.[3][4][5]
Q4: Are there commercially available antifade mounting media suitable for Cy5?
Yes, several commercial antifade mounting media are available and have been shown to be effective in preserving the fluorescence of Cy5. These ready-to-use solutions are often a convenient and reliable option.
| Product Name | Manufacturer | Key Features |
| ProLong Diamond Antifade Mountant | Thermo Fisher Scientific | Offers high photostability performance for Cy5.[6] |
| VECTASHIELD Antifade Mounting Medium | Vector Laboratories | Compatible with a wide array of fluorochromes, including Cy5.[7] |
| Fluoroshield | Abcam | An aqueous mounting medium that prevents rapid photobleaching of Cy5. |
| SlowFade Diamond Antifade Mountant | Thermo Fisher Scientific | Suppresses photobleaching and preserves the signals of fluorescently labeled samples.[8] |
Q5: Are there more photostable alternatives to Cy5?
Yes, several alternative far-red fluorescent dyes offer improved photostability compared to Cy5. Alexa Fluor 647 and ATTO 647N are popular choices known for their enhanced brightness and resistance to photobleaching.[2][9]
| Dye | Relative Photostability (Compared to Cy5) |
| Cy5 | Baseline |
| Alexa Fluor 647 | More photostable[2] |
| ATTO 647N | More photostable[9] |
| ATTO 655 | Even more photostable than ATTO 647N[9] |
Troubleshooting Guide
Issue: Rapid loss of Cy5 fluorescence signal during imaging.
This is a classic sign of photobleaching. Here are some troubleshooting steps to address this issue:
1. Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Lower the power of the laser or the intensity of the illumination source to the minimum level required for a sufficient signal-to-noise ratio.[2][5] Using neutral density (ND) filters can help attenuate the excitation light.
-
Minimize Exposure Time: Reduce the duration of light exposure on the sample by using the shortest possible exposure times for your detector.[2] Utilize a shutter to block the light path when not actively acquiring images.[2] For time-lapse experiments, increase the interval between acquisitions.[2]
2. Utilize Antifade Reagents:
-
Incorporate an Antifade Mounting Medium: If you are not already using one, mount your sample in a high-quality commercial or homemade antifade mounting medium.
-
Add an Oxygen Scavenging System: For live-cell imaging or experiments in aqueous buffers, consider adding an oxygen scavenging system. The Glucose Oxidase and Catalase (GOC) system is a widely used option.[3][10] Another effective system is the protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) system.[4]
3. Control the Chemical Environment:
-
Optimize Buffer pH: Ensure your imaging buffer has a slightly basic pH (around 7.5), as acidic environments can sometimes decrease the photostability of cyanine dyes.[2]
4. Consider a More Photostable Dye:
-
If photobleaching remains a significant issue, consider switching to a more photostable alternative like Alexa Fluor 647.[2]
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging System (GOC)
This protocol describes the preparation of a commonly used glucose oxidase and catalase (GOC) oxygen scavenging system for imaging buffers.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging Buffer (e.g., PBS or Tris-HCl at pH 7.5)
Procedure:
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in imaging buffer) and catalase (e.g., 5 mg/mL in imaging buffer). Store aliquots at -20°C.
-
Prepare a stock solution of D-glucose (e.g., 20% w/v in imaging buffer). This can be stored at 4°C.
-
Immediately before your imaging experiment, add the components to your imaging buffer to the following final concentrations:
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 0.1 mg/mL
-
D-glucose: 10 mM
-
-
Gently mix the solution. The oxygen scavenging activity will begin immediately.
Protocol 2: Quantifying Cy5 Photobleaching Rate
This protocol provides a method to quantify and compare the photobleaching rates of Cy5 under different experimental conditions.
Materials:
-
Sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Fluorescence microscope with a laser source for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare identical samples with your Cy5-labeled specimen. Mount one sample with a standard buffer and another with your antifade solution.
-
Microscope Setup:
-
Use the same microscope settings (laser power, objective, emission filter) for all samples.
-
Set the laser power to a constant level that is relevant to your typical imaging experiments.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view for each sample.
-
Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the Cy5 signal in a defined region of interest (ROI) for each frame in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: How antifade reagents interrupt the photobleaching process.
Caption: Experimental workflow to evaluate the effectiveness of an antifade reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Post-Labeling Purification of N-methyl-N'-(hydroxy-PEG2)-Cy5 Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated N-methyl-N'-(hydroxy-PEG2)-Cy5 from biomolecules post-labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated this compound after a labeling reaction?
A1: The presence of residual unconjugated dye can lead to several experimental issues, including inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference with downstream assays.[1][2] For reliable and accurate results, it is essential to remove any unbound dye from the labeled biomolecule.[2]
Q2: What are the common methods for removing unconjugated Cy5 dye?
A2: The most common methods for removing unconjugated Cy5 dye are based on size differences between the labeled protein and the small dye molecule. These techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin.[3][4][5] Larger, labeled proteins elute first, while the smaller, unconjugated dye is retained and elutes later.[2][4]
-
Spin Columns: A rapid form of gel filtration suitable for small sample volumes, where centrifugation is used to pass the sample through the resin.[1]
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane that allows the small, unconjugated dye molecules to diffuse into a large volume of buffer, while retaining the larger, labeled protein.[2]
-
Tangential Flow Filtration (TFF): A rapid and efficient method for separation and purification of biomolecules, particularly for larger sample volumes.[6][7] It uses a membrane to separate molecules based on size, allowing for concentration and buffer exchange simultaneously.[8][9]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on factors such as the size and stability of your protein, the required purity, the sample volume, and the available equipment.[1]
-
For small sample volumes and rapid purification: Spin columns are a good choice.[1]
-
For high-resolution separation and purity: Size-exclusion chromatography (SEC) is recommended.[3]
-
For gentle purification of larger sample volumes (without concentration): Dialysis is a suitable, albeit slower, option.[2]
-
For rapid processing of large volumes with simultaneous concentration and buffer exchange: Tangential Flow Filtration (TFF) is the most efficient method.[6][10]
Troubleshooting Guides
Problem: High background fluorescence in downstream applications.
| Possible Cause | Suggested Solution |
| Inefficient removal of unconjugated dye. | Repeat the purification step. For spin columns or SEC, consider using a resin with a smaller pore size or increasing the column length.[1] For dialysis, increase the dialysis time and the frequency of buffer changes.[1][2] |
| The purification column was overloaded. | Reduce the amount of sample loaded onto the column in a single run.[1] |
| Non-specific binding of the conjugate. | Increase the stringency of washing steps in your downstream application. Consider adding a blocking agent. |
Problem: Low recovery of the labeled protein.
| Possible Cause | Suggested Solution |
| The protein is sticking to the purification resin or membrane. | Pre-treat the column or membrane with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application. Ensure the buffer composition (e.g., pH, ionic strength) is optimal for your protein's stability. |
| The molecular weight cutoff (MWCO) of the dialysis membrane or TFF membrane is too large. | Use a membrane with a smaller MWCO to ensure retention of your protein. |
| Protein precipitation during purification. | Over-labeling can increase protein hydrophobicity and lead to precipitation.[1] Reduce the molar ratio of dye to protein in the labeling reaction.[1] Perform purification at a lower temperature (e.g., 4°C) if protein stability is a concern. |
Problem: The purified conjugate shows low fluorescence.
| Possible Cause | Suggested Solution |
| The labeling reaction was inefficient. | Ensure the labeling buffer is free of primary amines (e.g., Tris) and at the optimal pH (typically 8.5-9.0).[1] |
| Over-labeling causing fluorescence quenching. | Calculate the Degree of Labeling (DOL). If it is very high (e.g., >8 for Cy5), reduce the dye-to-protein ratio in the labeling step.[1] An optimal DOL for Cy5 is typically between 2 and 4.[1] |
Quantitative Data Summary
The efficiency of each purification method can vary based on the specific protein and experimental conditions. The following table provides a general comparison.
| Purification Method | Typical Protein Recovery | Unconjugated Dye Removal Efficiency | Processing Time | Scalability |
| Spin Column | >85% | >95% | < 15 minutes | Low (µL to mL) |
| Size-Exclusion Chromatography (SEC) | 70-95% | >99% | 30-90 minutes | Moderate (mL) |
| Dialysis | >90% | >99% (with sufficient buffer changes) | 12-48 hours | High (mL to L) |
| Tangential Flow Filtration (TFF) | >95% | >99.9% | 0.5-2 hours | High (mL to L) |
Experimental Protocols
Protocol 1: Purification using a Spin Column (for small volumes)
This protocol is suitable for sample volumes up to 110 µL.[1]
-
Prepare the Column: Snap off the bottom closure of a spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1]
-
Equilibrate: Wash the resin by adding 150-200 µL of your desired elution buffer (e.g., PBS) to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time.[1]
-
Load Sample: After the final wash, place the column in a fresh collection tube. Carefully load the labeling reaction mixture (up to 110 µL) onto the center of the compacted resin bed.[1]
-
Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein.[1] The unconjugated Cy5 dye will remain in the column resin.[1]
Protocol 2: Purification using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of your desired elution buffer at the intended flow rate.
-
Sample Loading: Load the labeling reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin elution with the buffer. The larger, labeled protein will travel faster through the column and elute first.[2] The smaller, unconjugated Cy5 dye will be retarded by the resin and elute later.[2]
-
Fraction Collection: Collect fractions from the column outlet. The first colored fraction to elute will typically contain the purified, labeled protein.[2]
-
Analysis: Analyze the collected fractions using a spectrophotometer to measure absorbance at 280 nm (for protein) and 650 nm (for Cy5).[2] Pool the fractions containing the purified labeled protein.
Protocol 3: Purification using Dialysis
-
Prepare Dialysis Tubing/Cassette: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions. Secure one end with a clip.
-
Load Sample: Pipette the labeling reaction mixture into the dialysis tubing or cassette.[2]
-
Seal and Immerse: Seal the other end of the tubing, leaving some headspace. Immerse the sealed tubing/cassette in a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).[2]
-
Dialyze: Place the container on a stir plate and stir gently at 4°C.[2]
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first day, and then dialyze overnight.[2] Multiple buffer changes are crucial for efficient dye removal.[2]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified labeled protein to a clean tube.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. goldbio.com [goldbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Introduction To Tangential Flow Filtration For Laboratory And Process Development Applications [outsourcedpharma.com]
- 8. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. repligen.com [repligen.com]
- 10. polarismarketresearch.com [polarismarketresearch.com]
impact of buffer additives like BSA or Tris on Cy5 labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer additives, specifically Bovine Serum Albumin (BSA) and Tris, on Cy5 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for my Cy5 NHS ester labeling reaction?
It is strongly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, during the Cy5 labeling reaction.[1][][3][4][5][6][7][8] The primary amine in Tris will compete with the primary amines (e.g., lysine residues) on your target molecule for the Cy5 NHS ester, which can significantly reduce labeling efficiency.[5][6][7][9]
Q2: What are the recommended buffers for Cy5 labeling?
For optimal labeling of proteins or other molecules with primary amines using Cy5 NHS esters, non-amine-containing buffers with a pH between 8.0 and 9.3 are recommended.[][3][10] Commonly used buffers include:
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)[1][4][9][10][11]
-
0.1 M Carbonate-Bicarbonate buffer (pH 9.3)[3]
-
50 mM Sodium Borate buffer (pH 8.5)[12]
The optimal pH for the reaction is typically between 8.2 and 8.5.[9][12] At this pH, the primary amino groups on the target molecule are sufficiently deprotonated and reactive, while the rate of hydrolysis of the Cy5 NHS ester is minimized.[6][9][10]
Q3: What is the impact of having BSA in my protein sample during Cy5 labeling?
The presence of BSA in your protein sample during the labeling reaction should be avoided.[13] BSA is a protein rich in lysine residues, which have primary amines that will react with the Cy5 NHS ester.[13] This will lead to the consumption of the dye by the BSA, resulting in inefficient labeling of your target protein and the need to purify the labeled target from the labeled BSA. Some sources also indicate that BSA can fluoresce, potentially causing high background in fluorescence-based assays.[14]
Q4: When is it appropriate to add BSA to my Cy5-labeled sample?
BSA can be added as a carrier protein or stabilizing agent after the labeling reaction is complete and the excess, unreacted Cy5 dye has been removed through a purification step like dialysis or column chromatography.[4][15]
Q5: How can I remove interfering substances like Tris or BSA from my sample before labeling?
If your protein of interest is in a buffer containing primary amines or other interfering substances, it is crucial to perform a buffer exchange before starting the labeling reaction.[1][4][13] This can be achieved through methods such as:
-
Dialysis against the recommended labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[1][4][13]
-
Using spin columns or desalting columns for buffer exchange.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of primary amine-containing buffers (e.g., Tris, glycine). | Perform buffer exchange into a recommended amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3-8.5) before labeling.[1][4][5][9] |
| Presence of stabilizing proteins like BSA or gelatin in the sample. | Purify your target protein to remove any interfering proteins before the labeling reaction.[13] | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is within the optimal range of 8.2-8.5.[9][12] Lower pH can protonate the amines, making them less reactive, while higher pH increases the hydrolysis of the NHS ester.[6][9][10] | |
| High Background Signal | Labeled BSA is present in the final sample. | Avoid having BSA in the labeling reaction. If BSA is required for stability, add it after the labeling and purification steps are complete.[4] |
| Inefficient removal of unreacted Cy5 dye. | Ensure thorough purification of the labeled conjugate using methods like gel filtration or dialysis to remove all free dye.[3][16] | |
| Inconsistent Labeling Results | Hydrolysis of Cy5 NHS ester. | Prepare the Cy5 NHS ester solution in anhydrous DMSO or DMF immediately before use and add it to the aqueous protein solution.[7][10][12][17] Avoid preparing stock solutions of the dye in aqueous buffers.[7] |
Experimental Protocols
Standard Protocol for Cy5 Labeling of Proteins
This protocol is a general guideline for labeling proteins with Cy5 NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
1. Protein Preparation and Buffer Exchange:
-
Start with a purified protein solution at a concentration of 2-10 mg/mL for optimal labeling.[8][9]
-
If the protein is in a buffer containing primary amines (e.g., Tris) or other interfering substances, perform a buffer exchange into "Labeling Buffer" (0.1 M sodium bicarbonate, pH 8.3-8.5).[1][4][9] This can be done using dialysis or a desalting column.
2. Preparation of Cy5 NHS Ester Stock Solution:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[10][12][16] Vortex to ensure it is fully dissolved. This stock solution is sensitive to moisture and should be used promptly.[7]
3. Labeling Reaction:
-
Add the calculated amount of the Cy5 NHS ester stock solution to your protein solution. A common starting point is a 10-15 fold molar excess of dye to protein.[12]
-
Mix the reaction gently by pipetting up and down or by brief vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]
4. Purification of the Labeled Protein:
-
Separate the Cy5-labeled protein from the unreacted free dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[3][16]
-
Collect the fractions. The first colored fraction to elute will be the labeled protein, while the slower-moving colored band is the free dye.[3]
-
Alternatively, dialysis can be used for purification.[3]
5. (Optional) Quenching the Reaction:
-
To stop the reaction before purification, a buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM.[5][6][12]
6. Storage of the Conjugate:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4][9] If desired, a carrier protein like BSA can be added at this stage for stabilization.[4]
Visualizations
Caption: Recommended experimental workflow for Cy5 labeling of proteins.
Caption: Competitive reaction mechanism of Tris with Cy5 NHS ester.
References
- 1. assaygenie.com [assaygenie.com]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. drmr.com [drmr.com]
- 17. researchgate.net [researchgate.net]
weak or no signal from Cy5 channel in flow cytometry
Troubleshooting Guide: Weak or No Signal from Cy5 Channel
This guide provides solutions to common issues encountered by researchers, scientists, and drug development professionals leading to weak or absent signals in the Cy5 channel during flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a weak or non-existent signal in the Cy5 channel?
A weak or absent Cy5 signal can stem from several factors, broadly categorized as instrument-related issues, reagent problems, and suboptimal experimental protocols.[1][2][3][4] Instrument settings, such as incorrect laser and filter selection or low photomultiplier tube (PMT) voltage, can fail to detect the Cy5 fluorescence.[1][5] Reagent issues often involve degraded antibodies or fluorochromes, improper storage, or using too low a concentration of the antibody.[2][3] Experimental protocol flaws can include inefficient staining, inadequate cell fixation and permeabilization, or low expression of the target antigen.[1][2]
Q2: How can I be sure my flow cytometer is correctly set up for Cy5 detection?
Proper instrument setup is critical for detecting Cy5. First, ensure the correct laser is being used for excitation. Cy5 is optimally excited by a red laser, typically at 633 nm or 647 nm.[6][7] Second, verify that the appropriate emission filter is in place to collect the fluorescence signal from Cy5, which has an emission peak around 670 nm.[8][9] Finally, the photomultiplier tube (PMT) voltage for the Cy5 channel should be adjusted to an optimal level where the signal from a positive control is clearly distinguishable from the negative control, without being saturated.[5][10] Running compensation controls, including a single-stain for Cy5, is essential to ensure that the signal is not being incorrectly compensated out.[11][12]
Q3: My Cy5-conjugated antibody is stored correctly, but I still see a weak signal. What could be the cause?
Even with proper storage, the antibody itself or the fluorochrome can be the source of a weak signal. Consider the following:
-
Antibody Titration: The antibody concentration may be too low for optimal detection. It is crucial to titrate each new antibody to determine the ideal concentration that provides the best signal-to-noise ratio.[2][13]
-
Antigen Expression Level: The target antigen may have low expression on your cells of interest. For weakly expressed targets, it is recommended to use a bright fluorochrome.[1][14] While Cy5 is a bright dye, for extremely low-density antigens, alternative brighter dyes or an amplification strategy might be necessary.[6]
-
Epitope Accessibility: The fixation and permeabilization process can sometimes mask the epitope that the antibody recognizes.[1] You may need to test different fixation/permeabilization protocols to ensure the epitope remains accessible.
-
Fluorochrome Photobleaching: Cy5, like all fluorochromes, is susceptible to photobleaching from prolonged exposure to light. Always protect your stained samples and reagents from light.[2][13]
Q4: I am using a Cy5 tandem dye and observing an unexpected signal in another channel. What is happening?
This phenomenon is likely due to the degradation of the tandem dye.[15][16][17] Tandem dyes like PE-Cy5 or APC-Cy5 work through Förster Resonance Energy Transfer (FRET), where the donor fluorophore (e.g., PE or APC) transfers its energy to the acceptor fluorophore (Cy5). If the tandem dye degrades due to factors like light exposure, improper storage (freezing), or fixation, the FRET process becomes inefficient.[16][17][18] This results in a decreased signal in the tandem channel (e.g., PE-Cy5) and a corresponding increase in signal in the donor's channel (e.g., PE).[16][19] To mitigate this, always handle tandem dyes with care, protect them from light, and avoid freezing.[16][17] It is also good practice to include a compensation control for the donor fluorochrome to monitor for potential degradation.[15]
Troubleshooting Workflow
If you are experiencing a weak or no signal in the Cy5 channel, follow this logical troubleshooting workflow to identify and resolve the issue.
References
- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biocompare.com [biocompare.com]
- 4. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 5. 5 tips for Flow Cytometry Panel Design [novusbio.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 8. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 14. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 15. Worry and FRET: ROS Production Leads to Fluorochrome Tandem Degradation and impairs Interpretation of Flow Cytometric Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tandem Dyes (Fluorochromes/Fluorophores) FAQs: Flow Cytometry, Degradation & More | Bio-Techne [bio-techne.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. colibri-cytometry.com [colibri-cytometry.com]
Cy5 Technical Support Center: Troubleshooting Signal Degradation and Stability Issues
Welcome to the Cy5 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving common issues encountered during experiments involving Cy5 and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cy5 signal degradation?
A1: The primary causes of Cy5 signal degradation are photobleaching and sensitivity to environmental ozone.[1][2] Photobleaching is the irreversible destruction of the fluorophore by exposure to excitation light.[1] Cy5 is also highly susceptible to degradation by even low levels of ozone in the laboratory environment, which can rapidly quench its fluorescence.[1][3]
Q2: How can I minimize photobleaching of my Cy5-labeled samples?
A2: To minimize photobleaching, you should:
-
Reduce Excitation Light: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[4]
-
Minimize Exposure Time: Use a shutter to block the light path when not actively acquiring images and reduce the duration of exposure.[4][5]
-
Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium. These reagents often contain oxygen scavengers and triplet state quenchers.[1][6]
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) in your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.[4]
Q3: My Cy5 signal is weak or absent. What are the likely causes?
A3: A weak or absent Cy5 signal can be due to several factors:
-
Photobleaching or Ozone Degradation: As mentioned, these are common culprits.[1]
-
Suboptimal Labeling: An incorrect dye-to-protein ratio can lead to either under-labeling or self-quenching from over-labeling.[4][7]
-
Incorrect Filter Sets: Ensure your microscope's filter sets are optimized for Cy5's excitation and emission spectra (approx. 650 nm excitation max, 670 nm emission max).[1]
-
Storage Issues: Improper storage of Cy5-conjugated molecules can lead to loss of fluorescence. Store conjugates at 4°C for short-term and -20°C or -80°C for long-term storage, protected from light.[8]
Q4: What is the effect of pH on Cy5 stability and fluorescence?
A4: Cy5 fluorescence is generally stable in a pH range of 3 to 11.[9] However, for optimal performance and stability, maintaining a near-neutral to slightly basic pH (around 7.5) is recommended, as extreme pH conditions can lead to dye degradation.[4][10] The reactivity of NHS esters used for conjugation is pH-dependent, with optimal labeling occurring at a pH of 8.2-8.5.[8]
Q5: Are there more stable alternatives to Cy5?
A5: Yes, several alternatives to Cy5 offer improved photostability and brightness. Alexa Fluor 647 is a widely recognized superior alternative that is significantly more photostable and brighter than Cy5.[11] Other excellent alternatives include iFluor 647, ATTO 647N, and DyLight 650.[9][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Background Signal
Q: My images have high, non-specific background fluorescence. How can I resolve this?
A: High background can obscure your specific signal. Here are the common causes and their solutions:
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[12]
-
Solution: Titrate your antibodies to find the optimal concentration that gives a strong signal with minimal background.[1]
-
-
Inadequate Washing: Insufficient washing may not remove all unbound antibodies.
-
Solution: Increase the number and/or duration of your washing steps. Consider adding a detergent like Tween-20 to your wash buffer to reduce non-specific interactions.[1]
-
-
Hydrophobic Interactions: The Cy5 dye itself is hydrophobic and can bind non-specifically to hydrophobic regions of proteins and lipids.[12]
-
Solution: Ensure adequate blocking of your sample with an appropriate blocking agent like bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[12]
-
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, which can be mistaken for a signal.[12]
Issue 2: Rapid Signal Fading During Imaging
Q: My Cy5 signal is initially bright but fades quickly when I start imaging. How can I prevent this?
A: This is a classic sign of photobleaching. Here’s how to address it:
-
Imaging Parameters:
-
Solution: As mentioned in the FAQs, reduce your laser power and exposure time to the minimum required for a good signal. For confocal microscopy, consider increasing the detector gain or using a more sensitive detector instead of increasing laser power.[1]
-
-
Antifade Reagents:
-
Solution: The choice of antifade reagent in your mounting medium is critical. Use a high-quality commercial antifade mounting medium or prepare one containing reagents like n-propyl gallate, Trolox, or cyclooctatetraene (COT).[1][6] These work by quenching the reactive triplet state of the fluorophore and scavenging reactive oxygen species.[6]
-
-
Oxygen Scavenging Systems:
-
Solution: For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer, such as glucose oxidase and catalase, to reduce the formation of damaging reactive oxygen species.[6]
-
Issue 3: Inconsistent Results and Signal Variability
Q: I am getting inconsistent Cy5 signal intensity between experiments. What could be the cause?
A: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Environmental Ozone:
-
Solution: Cy5 is extremely sensitive to ozone.[1] Even small variations in ambient ozone levels can cause significant differences in signal intensity.[3] If possible, work in an ozone-controlled environment or ensure good laboratory ventilation.[1] Some studies have shown that coating microarray slides with an SDS solution during post-hybridization washes can help minimize the effects of ozone.[13]
-
-
Buffer Composition and Storage:
-
Conjugation Efficiency:
-
Solution: If you are performing your own conjugations, variations in the degree of labeling (DOL) can lead to different signal intensities. Ensure your conjugation protocol is well-controlled and consider measuring the DOL for each batch.[]
-
Data Presentation
Table 1: Photostability Comparison of Cy5 and Alternatives
| Fluorophore | Initial Fluorescence Retained After Prolonged Exposure | Reference |
| Cy5 | 55% | [11] |
| Alexa Fluor 647 | 80% | [11] |
Table 2: Effect of Ozone on Cy5 Signal Intensity
| Exposure Time to 300 ppb Ozone | Remaining Cy5 Signal Intensity | Reference |
| 5 minutes | 50% | [3][16] |
| 15 minutes | 17-20% | [3][16] |
Table 3: Quantum Yields of Cy5 and Related Dyes
| Fluorophore | Quantum Yield | Reference |
| Cy3 | 0.24 | [17] |
| Cy5 | 0.20 | [17] |
| Cy5 (in phosphate buffer) | 0.27 | [18] |
| Alexa Fluor 647 | 0.33 | [18] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with a Cy5-Conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescence staining.
-
Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash cells three times with PBS for 5 minutes each.[1]
-
Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.[1]
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash cells three times with PBST for 5 minutes each, protected from light.[1]
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filters for Cy5. Minimize light exposure to prevent photobleaching.
Protocol 2: Quantifying Photobleaching Rate of Cy5
This protocol describes a method to measure the photobleaching rate of Cy5 in a microscopy experiment.[4]
-
Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup: Use a fluorescence microscope with a laser source corresponding to the excitation maximum of Cy5 (e.g., 633 nm or 647 nm). Set the laser power to a constant, relevant level for your experiments. Choose an appropriate emission filter.
-
Image Acquisition: Acquire a time-lapse series of images of the same field of view. Use a constant exposure time and frame rate.
-
Data Analysis: a. Measure the mean fluorescence intensity of the Cy5 signal in a defined region of interest (ROI) for each image in the time series. b. Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point. c. Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0). d. Plot the normalized fluorescence intensity as a function of time. e. Fit the decay curve to a single exponential function to determine the photobleaching time constant.
Visualizations
Caption: A logical workflow for troubleshooting poor signal-to-noise in Cy5 experiments.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: Experimental workflow for Cy5 conjugation to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a novel ozone- and photo-stable HyPer5 red fluorescent dye for array CGH and microarray gene expression analysis with consistent performance irrespective of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. drmr.com [drmr.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Method to minimize ozone effect on Cy5 fluorescent intensity in DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and evaluation of antibody-drug conjugates (ADCs) and other bioconjugates. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in optimizing your conjugation strategies, with a particular focus on the critical role of linker length.
Frequently Asked Questions (FAQs)
Q1: How does linker length impact the stability of my conjugate?
A1: Linker length is a critical parameter that directly influences the stability of an ADC. Shorter linkers can enhance stability by keeping the cytotoxic payload nestled within the steric shield of the antibody, which can protect the linker from enzymatic degradation in the bloodstream.[1][2][3] Conversely, excessively long linkers might expose the payload and the linker itself to the surrounding environment, potentially leading to premature cleavage and off-target toxicity. The optimal linker length for stability is a balance that also considers the conjugation site and the physicochemical properties of the payload.[2][3]
Q2: What is the role of linker length in the solubility and aggregation of my ADC?
A2: The solubility of an ADC is heavily influenced by the hydrophobicity of the payload. Many potent cytotoxic drugs are hydrophobic, and conjugating them to an antibody can induce aggregation, especially at higher drug-to-antibody ratios (DARs). Linkers, particularly those incorporating hydrophilic spacers like polyethylene glycol (PEG), play a crucial role in mitigating this issue.[4][5] As a general principle, a more hydrophobic payload may necessitate a longer, more hydrophilic linker to ensure the overall solubility and prevent aggregation of the ADC.[4]
Q3: How does linker length affect the biological activity and efficacy of my conjugate?
A3: The length of the linker can significantly impact the therapeutic efficacy of an ADC. An ideal linker must be stable enough to remain intact while the ADC circulates in the bloodstream, but also susceptible to cleavage to release the payload once inside the target cancer cell.[2] The length of the linker can influence the efficiency of this payload release. For instance, a linker that is too short might sterically hinder the ability of lysosomal enzymes to access and cleave the linker, thereby reducing the cytotoxic effect.[6] Therefore, optimizing the linker length is a key step in achieving the desired balance between stability in circulation and potent payload delivery at the target site.[2]
Q4: What are the key considerations when choosing a linker length for my experiment?
A4: Selecting the appropriate linker length is a multi-faceted optimization process. The primary factors to consider include:
-
The nature of the payload: Highly hydrophobic payloads may require longer, more hydrophilic linkers to prevent aggregation.[4]
-
The conjugation site: The location of the linker on the antibody can affect its stability and accessibility.
-
The release mechanism: The linker must be designed to be cleaved by specific enzymes or conditions present in the target cell environment.
-
The overall stability of the conjugate: The linker should not compromise the structural integrity of the antibody.
A systematic evaluation of a range of linker lengths is often necessary to identify the optimal candidate for a specific antibody-payload combination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of ADCs.
| Issue | Potential Cause | Troubleshooting Steps | Citations |
| Low Drug-to-Antibody Ratio (DAR) | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | 1. Optimize the pH of the conjugation buffer for the specific chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions). Systematically vary the reaction time and temperature. | [7] |
| 2. Poor Solubility of Linker-Payload: The hydrophobic nature of the payload can limit its availability in aqueous buffers. | 2. Introduce a limited amount of an organic co-solvent like DMSO to the reaction. Consider using a more hydrophilic linker, such as one with a longer PEG chain. | [7] | |
| 3. Inefficient Antibody Reduction (for thiol conjugation): Incomplete reduction of disulfide bonds. | 3. Ensure complete and controlled reduction using a sufficient concentration of a reducing agent like TCEP. Purify the antibody after reduction to remove excess reducing agent. | [7] | |
| ADC Aggregation | 1. High DAR with Hydrophobic Payload: Increased overall hydrophobicity of the conjugate. | 1. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. | [8] |
| 2. Inappropriate Linker: The linker does not provide sufficient hydrophilicity. | 2. Use a linker with a hydrophilic spacer, such as a longer PEG chain. | [8] | |
| 3. Incorrect Storage Conditions: Suboptimal buffer or repeated freeze-thaw cycles. | 3. Optimize the formulation buffer and consider adding stabilizers. Store the conjugate in aliquots at -80°C to avoid freeze-thaw cycles. | [8] | |
| Inconsistent HIC Results for DAR Measurement | 1. Hydrophilic or Non-hydrophobic Payloads: The ADC may not bind well to the HIC column. | 1. If the ADC co-elutes with the unconjugated antibody, HIC may not be a suitable method. Consider orthogonal methods like reversed-phase chromatography. | [] |
| 2. Complex Elution Profile: Random conjugation methods can produce multiple peaks that are difficult to resolve. | 2. Optimize HIC conditions such as flow rate, gradient, and mobile phase composition to improve peak separation. | [] | |
| 3. Incompatibility with MS: High salt concentrations in the mobile phase. | 3. For peak identification, it may be necessary to collect fractions from HIC and perform offline MS analysis after buffer exchange. | [8] | |
| High Variability in Cytotoxicity Assays | 1. Inconsistent Cell Culture Conditions: Changes in cell passage number, confluency, or media. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure uniform incubation conditions. | [10] |
| 2. Reagent Instability: Degradation of assay reagents. | 2. Prepare fresh reagents for each assay and follow the manufacturer's storage recommendations. | [10] | |
| 3. Inappropriate Assay Choice: The assay may not be suitable for the payload's mechanism of action. | 3. For payloads that cause metabolic changes, consider assays that directly measure cell death, such as those based on exclusion dyes or DNA intercalating agents. | [11] |
Quantitative Data on Linker Length
The following tables summarize quantitative data from various studies on the impact of PEG linker length on ADC properties. It is important to note that the optimal linker length is highly context-dependent and will vary based on the specific antibody, payload, and tumor target.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| PEG4 | Anti-CD22-MMAE | BJAB | ~0.1 |
| PEG8 | Anti-CD22-MMAE | BJAB | ~0.2 |
| PEG12 | Anti-HER2-MMAE | SK-BR-3 | ~0.5 |
| PEG24 | Anti-HER2-MMAE | SK-BR-3 | ~1.0 |
Note: Data is compiled from multiple sources and is intended for comparative purposes. A general trend observed is that increasing PEG linker length can sometimes lead to a slight decrease in in vitro potency.[1][4]
Table 2: Impact of PEG Linker Length on Pharmacokinetics
| Linker | ADC Construct | Plasma Half-life (t½) | Clearance |
| No PEG | Anti-5T4-MMAF | ~ 4 days | Faster |
| PEG4 | Anti-5T4-MMAF | ~ 5 days | Slower |
| PEG8 | Anti-5T4-MMAF | ~ 6 days | Slowest |
| PEG12 | Anti-5T4-MMAF | ~ 6 days | Slowest |
Note: Longer PEG chains generally lead to a longer plasma half-life and reduced clearance. A threshold effect is often observed, where beyond a certain length (e.g., PEG8), further increases in length do not significantly alter pharmacokinetics.[4][12]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker | ADC Construct | Tumor Model | Efficacy Outcome |
| PEG4 | Anti-HER2-DM1 | NCI-N87 Xenograft | Moderate tumor growth inhibition |
| PEG8 | Anti-HER2-DM1 | NCI-N87 Xenograft | Significant tumor regression |
| PEG12 | Anti-HER2-DM1 | NCI-N87 Xenograft | Strong tumor regression |
Note: In vivo efficacy is a complex outcome that depends on the interplay of stability, pharmacokinetics, and cytotoxicity. In some cases, longer linkers that improve pharmacokinetics can lead to enhanced in vivo efficacy.[4][13]
Key Experimental Protocols
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the general steps for determining the DAR of an ADC using HIC.
-
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound proteins using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100[2]
-
2. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of an ADC using a standard MTT assay.[14]
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC sample and controls (unconjugated antibody, free drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC and control articles in cell culture medium.
-
Remove the old medium from the cells and add the ADC and control dilutions to the respective wells.
-
Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.[14]
-
Visualizing Key Concepts
To aid in the understanding of the principles discussed, the following diagrams illustrate important workflows and pathways.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for optimizing linker length in ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Challenges in the development of a robust bioassay for an ADC | Quality Assistance [quality-assistance.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Conjugation Troubleshooting [bio-techne.com]
Validation & Comparative
A Head-to-Head Comparison: N-methyl-N'-(hydroxy-PEG2)-Cy5 vs. Cy5-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate experimental outcomes. Cyanine 5 (Cy5), a far-red fluorescent dye, is a widely used tool for this purpose, minimizing the impact of autofluorescence from biological samples. This guide provides an in-depth, objective comparison of two popular Cy5 derivatives: the PEGylated N-methyl-N'-(hydroxy-PEG2)-Cy5 and the conventional Cy5-NHS ester, supported by available experimental data and detailed protocols.
The primary distinction between these two fluorescent probes lies in the incorporation of a short polyethylene glycol (PEG) linker in this compound. This structural modification is designed to enhance the hydrophilicity and biocompatibility of the dye. While this often translates to improved performance in aqueous biological environments by mitigating non-specific binding and aggregation, it can also subtly influence the dye's spectroscopic properties. In contrast, Cy5-NHS ester is a well-established reagent known for its high reactivity towards primary amines.
Quantitative Data Summary
Table 1: Spectroscopic Properties
| Spectroscopic Property | This compound | Cy5-NHS Ester |
| Excitation Maximum (λex) | 649 nm | ~646 - 651 nm[1] |
| Emission Maximum (λem) | 667 nm | ~662 - 670 nm[2] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) | ~0.2[4] |
Table 2: Physicochemical and Reactivity Properties
| Property | This compound | Cy5-NHS Ester |
| Solubility | Enhanced aqueous solubility due to the hydrophilic PEG linker.[4] | Soluble in organic solvents like DMSO and DMF; limited water solubility.[3][4] |
| Reactivity | The terminal hydroxyl group allows for further derivatization, for example, into an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[5] | The NHS ester group readily reacts with primary amines (e.g., on lysine residues) to form stable amide bonds.[1] |
| Biocompatibility | The PEG linker can reduce non-specific binding and aggregation in biological systems.[4] | Can be prone to aggregation and non-specific binding in aqueous environments due to its hydrophobic nature.[2] |
Experimental Protocols
Protocol 1: Protein Labeling with Cy5-NHS Ester
This protocol provides a general guideline for the covalent labeling of proteins with Cy5-NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).
Materials:
-
Protein to be labeled (in an amine-free buffer such as PBS, pH 7.2-8.5)
-
Cy5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5] Buffers containing primary amines like Tris will compete with the labeling reaction and should be avoided.[6] Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.[5]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]
-
Perform the Labeling Reaction:
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[6]
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (for Cy5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Functionalization and Protein Labeling with this compound
The terminal hydroxyl group of this compound requires activation to an amine-reactive group, such as an NHS ester, before it can be used for protein labeling. This protocol outlines the conceptual steps for this process.
Part A: Conversion to a Reactivity Moiety (e.g., NHS ester)
This step involves standard organic chemistry procedures to convert the terminal hydroxyl group into an NHS ester. This typically involves reaction with a carboxylating agent followed by activation with N-hydroxysuccinimide. This process should be carried out by personnel with expertise in chemical synthesis.
Part B: Protein Labeling with the Functionalized PEGylated Cy5
Once converted to a Cy5-PEG-NHS ester, the labeling procedure is analogous to the protocol for Cy5-NHS ester.
Materials:
-
Cy5-PEG-NHS ester (functionalized from this compound)
-
(Same as Protocol 1)
Procedure:
-
Prepare the Protein Solution: As described in Protocol 1.
-
Prepare the Dye Solution: Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[5]
-
Labeling Reaction: Add the dissolved dye to the protein solution. A 10-fold molar excess is a reasonable starting point for optimization.[5] Gently mix and incubate for 1 hour at room temperature, protected from light.[5]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[5]
-
Characterization: Determine the DOL as described in Protocol 1.
Visualizing Workflows and Pathways
To illustrate the application of these dyes, the following diagrams, generated using Graphviz, depict common experimental workflows.
Caption: Generalized workflow for protein bioconjugation with an NHS ester-activated Cy5 dye.
Caption: A typical indirect immunofluorescence staining workflow using a Cy5-conjugated secondary antibody.
Conclusion and Recommendations
The choice between this compound and Cy5-NHS ester is contingent on the specific demands of the intended application.
-
For applications prioritizing high brightness and where solubility in organic solvents is manageable, Cy5-NHS ester may be the preferred option. Its higher molar extinction coefficient suggests a greater capacity to absorb light, potentially leading to brighter fluorescence signals.[4]
-
For biological applications conducted in aqueous environments, particularly those susceptible to issues of non-specific binding and dye aggregation, the PEGylated this compound offers a significant advantage. The enhanced water solubility and biocompatibility conferred by the PEG linker can lead to cleaner signals and more reliable results, which may outweigh a potential decrease in brightness.[4] The terminal hydroxyl group also provides versatility for multi-step conjugation schemes.
Ultimately, for critical applications, empirical testing of both dye formats is recommended to determine the optimal choice for achieving the desired balance of brightness, solubility, and low background in the specific experimental context.
References
Photostability of PEGylated vs. Non-PEGylated Cy5: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the photostability of fluorescent probes is critical for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of the photostability of Polyethylene Glycol (PEG) conjugated Cy5 (PEGylated Cy5) versus its non-conjugated counterpart. Due to a lack of direct, quantitative comparative studies in publicly available literature, this guide focuses on the fundamental principles of Cy5 photobleaching, the potential impacts of PEGylation, and a standardized protocol for conducting such a comparison.
Executive Summary
Cyanine 5 (Cy5) is a widely used fluorescent dye in the far-red spectrum, valued for its brightness and suitability for biological imaging. However, like many organic fluorophores, it is susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. PEGylation, the process of attaching PEG chains to a molecule, is a common strategy to improve the solubility, biocompatibility, and pharmacokinetic properties of biomolecules. While the impact of PEGylation on the photostability of Cy5 has not been extensively documented in comparative studies, we can infer potential effects based on the known mechanisms of photobleaching and the properties of PEG.
Understanding Cy5 Photobleaching
The photobleaching of Cy5 is a complex process primarily initiated by the transition of the excited dye molecule to a highly reactive triplet state.[1] In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS can then chemically degrade the Cy5 molecule, rendering it non-fluorescent.[1] The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the chemical microenvironment of the dye.[2]
The Potential Role of PEGylation in Modulating Photostability
While direct experimental data is scarce, PEGylation could theoretically influence the photostability of Cy5 in several ways:
-
Steric Hindrance: The PEG chain can create a "cloud" around the Cy5 molecule, potentially shielding it from damaging interactions with other molecules, including oxygen and ROS.
-
Microenvironment Alteration: PEG can alter the local solvent environment of the dye, which may affect the lifetime of the triplet state and the quantum yield of fluorescence.
-
Reduced Aggregation: Cyanine dyes have a tendency to aggregate, which can lead to self-quenching of fluorescence. PEGylation can reduce this aggregation, thereby preserving the fluorescent signal.
It is important to note that the purity of the PEG reagent is crucial. Some commercial PEG preparations may contain ROS contaminants that could paradoxically decrease the stability of the conjugated dye.[3][4]
Quantitative Comparison of Photostability
As of this guide's publication, no peer-reviewed studies were identified that provide a direct quantitative comparison of the photobleaching rates or quantum yields of PEGylated versus non-PEGylated Cy5. To facilitate such a comparison, a standardized experimental protocol is essential.
Experimental Protocol for Comparing Photostability
The following is a generalized protocol for quantifying and comparing the photostability of fluorescent dyes. This protocol should be adapted and optimized for specific experimental conditions.
Objective: To compare the photobleaching rate of PEGylated Cy5 to that of non-PEGylated Cy5.
Materials:
-
Non-PEGylated Cy5 solution (e.g., Cy5-NHS ester)
-
PEGylated Cy5 solution (e.g., mPEG-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare solutions of non-PEGylated Cy5 and PEGylated Cy5 at the same concentration in PBS.
-
Immobilize the dyes on separate microscope slides. This can be achieved by allowing a drop of the dye solution to dry on the slide or by using a suitable surface chemistry for covalent attachment.
-
Mount a coverslip over the immobilized dye.
-
-
Microscope Setup:
-
Use the same microscope settings (objective, laser power, exposure time, gain, etc.) for both samples.
-
Select a region of interest (ROI) for each sample with similar initial fluorescence intensity.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI for each sample under continuous laser illumination.
-
Record images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity within the ROI using image analysis software.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both samples.
-
Fit the data to an exponential decay model to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each dye.
-
Data Presentation:
The quantitative data should be summarized in a table for easy comparison.
| Fluorophore | Initial Fluorescence Intensity (a.u.) | Photobleaching Half-life (s) |
| Non-PEGylated Cy5 | [Insert Value] | [Insert Value] |
| PEGylated Cy5 | [Insert Value] | [Insert Value] |
Visualizing the Process
To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing the photostability of fluorophores.
Caption: Simplified mechanism of Cy5 photobleaching and the potential influence of PEGylation.
Conclusion
While a definitive quantitative comparison between the photostability of PEGylated and non-PEGylated Cy5 is not currently available in the literature, this guide provides the foundational knowledge and a practical framework for researchers to conduct their own assessments. Understanding the principles of photobleaching and the potential effects of modifications like PEGylation is crucial for the design of robust fluorescence-based assays and the accurate interpretation of their results. Further research is warranted to directly quantify the impact of PEGylation on the photostability of Cy5 and other cyanine dyes.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent amphiphilic PEG-peptide-PEG triblock conjugate micelles for cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-methyl-N'-(hydroxy-PEG2)-Cy5 vs. Alexa Fluor 647 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. In the far-red spectrum, both N-methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine dye, and Alexa Fluor 647 are prominent choices for a variety of applications, including immunofluorescence, super-resolution microscopy, and flow cytometry. This guide provides an objective, data-driven comparison of their performance to facilitate an informed decision for your specific research needs.
Core Photophysical and Chemical Properties
The fundamental performance of a fluorescent dye is dictated by its photophysical and chemical characteristics. Below is a summary of the key parameters for this compound and Alexa Fluor 647.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~649 - 650 nm[1][2][3] | ~650 nm[4][5] |
| Emission Maximum (λem) | ~667 - 691 nm[1][2] | ~665 nm[4][5] |
| Molar Extinction Coeff. (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[1][3][6] | ~239,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes)[3] | ~0.33[7] |
| Key Structural Feature | Cy5 core with a hydrophilic PEG2 linker and a terminal hydroxyl group. | Sulfonated cyanine dye core. |
| Primary Advantage | Enhanced water solubility, reduced aggregation, and potential for further derivatization.[1][2][3][6][8][9][10][11][12] | High brightness, superior photostability, and pH insensitivity.[4][5][13] |
Performance Comparison in Key Application Areas
While both dyes are spectrally similar and can often be used with the same instrument settings, their performance can differ significantly depending on the application.
Brightness and Photostability
Alexa Fluor 647 is widely recognized for its exceptional brightness and photostability.[4][5][13] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 647's higher values in both these parameters contribute to its superior brightness over Cy5 and its derivatives.[5][7] Furthermore, Alexa Fluor 647 exhibits greater resistance to photobleaching compared to Cy5, allowing for longer exposure times and more robust image acquisition, which is particularly crucial in time-lapse imaging and super-resolution microscopy.[14][15]
Solubility and Non-Specific Binding
A significant advantage of this compound lies in its PEG (polyethylene glycol) linker.[1][2][3][6][8][9][10][11][12] This hydrophilic spacer dramatically improves the water solubility of the Cy5 dye.[1][2][3][6][8][9][10][11][12] Cyanine dyes, including the parent Cy5, have a tendency to aggregate in aqueous buffers, which can lead to fluorescence quenching and non-specific binding to cellular components or surfaces.[14] The PEG linker mitigates this issue by preventing the formation of dye aggregates, resulting in a more reliable and reproducible staining with lower background noise.[2][9] This is particularly beneficial in applications where precise localization and quantification are critical.
dot
Caption: Key structural features and resulting advantages of each dye.
Performance in Super-Resolution Microscopy (STORM)
Both Alexa Fluor 647 and Cy5 are workhorse dyes for Stochastic Optical Reconstruction Microscopy (STORM) and related techniques.[16][17][18][19][20] These methods rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Alexa Fluor 647 is often considered a gold standard for dSTORM due to its robust photoswitching characteristics, high photon output per switching event, and low duty cycle.
The parent Cy5 dye is also widely used in STORM, often in combination with an activator dye like Cy3.[16][18][19][20] The performance of this compound in STORM is expected to be similar to the parent Cy5, with the added benefit of reduced aggregation potentially leading to more uniform labeling and a higher density of localized molecules.
Experimental Protocols
To ensure a fair and accurate comparison of these fluorescent dyes in your own experimental setup, it is crucial to follow a standardized protocol. Below are generalized methodologies for protein labeling and immunofluorescence.
Protein Labeling with Amine-Reactive Dyes
This protocol is applicable for labeling proteins with NHS esters of the respective dyes.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Prepare a stock solution of the amine-reactive dye (e.g., 10 mg/mL in anhydrous DMSO).
-
Labeling Reaction: While gently vortexing the protein solution, add the reactive dye at a molar ratio of approximately 10:1 (dye:protein).
-
Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
dot
Caption: Workflow for labeling proteins with amine-reactive fluorescent dyes.
Comparative Immunofluorescence Staining
This protocol allows for the direct comparison of the two dyes for imaging a specific target in fixed cells.
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the secondary antibody conjugated to either this compound or Alexa Fluor 647, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides with an appropriate mounting medium. Acquire images using identical settings (laser power, exposure time, etc.) for both dyes to allow for a direct comparison of signal intensity and background.
dot
Caption: A typical workflow for comparative immunofluorescence staining.
Conclusion
The choice between this compound and Alexa Fluor 647 depends on the specific requirements of the experiment.
Choose this compound when:
-
Working in aqueous environments where dye aggregation is a concern. The PEG linker enhances solubility and reduces non-specific binding, leading to cleaner signals.[1][2][3][6][8][9][10][11][12]
-
Further chemical modification is required. The terminal hydroxyl group provides a handle for additional conjugation.
-
Cost is a significant consideration, as Cy5 derivatives can sometimes be more economical.
Choose Alexa Fluor 647 when:
-
Maximum brightness and photostability are paramount. This is crucial for detecting low-abundance targets and for demanding imaging techniques like super-resolution microscopy.[4][5][13]
-
Quantitative imaging is being performed, as its high photostability and resistance to quenching upon conjugation lead to more reliable and reproducible data.[14][15][21]
-
Working over a range of pH conditions, as its fluorescence is stable across a broad pH range.[4]
For most standard immunofluorescence and demanding imaging applications where performance is the primary concern, Alexa Fluor 647 is often the superior choice due to its exceptional brightness and photostability.[14][15][21][22] However, for applications where the hydrophilicity and reduced aggregation of the dye are critical for achieving specific and low-background labeling, this compound presents a compelling alternative. Ultimately, empirical testing in the specific experimental context is recommended to determine the optimal fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescent dye with PEG linker [schem.jp]
- 10. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent PEG | AxisPharm [axispharm.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. flowcytometrynet.com [flowcytometrynet.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stochastic optical reconstruction microscopy (STORM) provides sub-diffraction-limit image resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Validation of Antibody Conjugation
For researchers, scientists, and drug development professionals, the precise characterization of antibody conjugates is paramount to ensuring their efficacy and safety. Spectroscopic methods offer a powerful and accessible means to validate the successful conjugation of molecules—such as drugs, fluorophores, or other labels—to antibodies. This guide provides a detailed comparison of the primary spectroscopic techniques employed for this purpose: UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
This document outlines the experimental protocols for each method, presents quantitative data in comparative tables, and illustrates the workflows using diagrams to facilitate a comprehensive understanding of their respective advantages and limitations.
Comparison of Spectroscopic Methods for Antibody Conjugate Validation
The selection of a spectroscopic technique for validating antibody conjugation depends on several factors, including the nature of the conjugated molecule (the "payload"), the desired level of detail, and the available instrumentation. The following table summarizes the key performance metrics of the most common methods.
| Feature | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Mass Spectrometry (MS) |
| Primary Application | Quantification of average Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL). | Primarily for qualitative confirmation of conjugation, and quantitative analysis in specific applications (e.g., cell-based assays). Can also determine DOL. | Detailed characterization of conjugate heterogeneity, including DAR distribution and identification of conjugation sites. |
| Principle | Measures the absorbance of light by the antibody and the conjugated molecule at specific wavelengths. | Measures the emission of light from a fluorescent payload upon excitation at a specific wavelength. | Measures the mass-to-charge ratio of ionized antibody conjugates. |
| Sample Requirement | Purified conjugate solution. | Purified conjugate solution with a fluorescent payload. | Purified and often desalted conjugate solution. |
| Throughput | High | High | Low to Medium |
| Cost | Low | Low to Medium | High |
| Key Advantages | - Simple, rapid, and widely accessible.- Provides a good estimate of the average conjugation level. | - High sensitivity.- Useful for imaging and flow cytometry applications. | - Provides detailed information on the distribution of conjugated species.- High accuracy and resolution.- Can identify specific conjugation sites. |
| Key Limitations | - Provides only an average DAR/DOL, no information on distribution.- Requires that the payload has a distinct UV-Vis absorbance spectrum from the antibody.- Can be affected by the presence of unconjugated payload. | - Primarily qualitative for conjugation validation.- Quantitative measurements can be complex and are sensitive to environmental factors (e.g., quenching).- Requires a fluorescent payload. | - Requires expensive instrumentation and specialized expertise.- Can be sensitive to sample preparation and buffer components. |
Experimental Protocols and Workflows
UV-Vis Spectroscopy for Drug-to-Antibody Ratio (DAR) Determination
UV-Vis spectroscopy is a straightforward and widely used method for determining the average number of drug molecules conjugated to an antibody.[1][2][3][4] This technique relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the drug.[5]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Measure the molar extinction coefficient of the drug at its wavelength of maximum absorbance (λ_max_ of drug) (ε_Drug,λ_max_).
-
Determine the extinction coefficient of the antibody at the λ_max_ of the drug (ε_Ab,λ_max_) and the extinction coefficient of the drug at 280 nm (ε_Drug,280_).[5]
-
-
Sample Preparation:
-
Prepare a solution of the antibody-drug conjugate (ADC) in a suitable buffer (e.g., PBS).
-
Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1–1.0 AU).[5]
-
-
Spectrophotometer Measurement:
-
Use a quartz cuvette with a 1 cm pathlength.
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λ_max_).[5]
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:[6]
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λ_max_ = (ε_Ab,λ_max_ * C_Ab_) + (ε_Drug,λ_max_ * C_Drug_)
-
-
The Drug-to-Antibody Ratio (DAR) is then calculated as:
-
DAR = C_Drug_ / C_Ab_
-
-
Fluorescence Spectroscopy for Degree of Labeling (DOL) Determination
Fluorescence spectroscopy is a highly sensitive technique that can be used to confirm conjugation and, in the case of fluorescent labels, to determine the degree of labeling (DOL).[7] The following protocol is based on absorbance measurements to calculate the DOL of a fluorescently labeled antibody.
Experimental Protocol:
-
Purification:
-
Determine Extinction Coefficients and Correction Factor:
-
Obtain the molar extinction coefficient of the unlabeled antibody at 280 nm (ε_prot_).
-
Obtain the molar extinction coefficient of the fluorescent dye at its maximum absorbance wavelength (ε_max_).
-
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_.[8]
-
-
Spectrophotometer Measurement:
-
Use a UV-transparent quartz cuvette with a 1 cm pathlength.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280_) and at the λ_max_ of the dye (A_max_). If the absorbance is >2.0, dilute the sample and record the dilution factor.[6]
-
-
DOL Calculation:
-
The concentration of the protein (C_prot_) is calculated as:
-
C_prot_ (M) = [ (A_280_ - (A_max_ * CF)) / ε_prot_ ] * Dilution factor
-
-
The Degree of Labeling (DOL) is then calculated as:[8]
-
DOL = (A_max_ * Dilution factor) / (ε_max_ * C_prot_)
-
-
Mass Spectrometry for Detailed ADC Characterization
Mass spectrometry (MS) is the most powerful technique for the detailed characterization of antibody conjugates, providing information on the distribution of different drug-loaded species and the average DAR.[9] Both MALDI-TOF and ESI-MS can be used, with ESI-MS generally providing higher resolution and accuracy for ADC analysis.[10] Often, MS is coupled with a separation technique like liquid chromatography (LC-MS).[11]
Experimental Protocol (General for LC-MS):
-
Sample Preparation:
-
The ADC sample may require preprocessing, such as deglycosylation with PNGase F to reduce heterogeneity and simplify the mass spectrum.[11]
-
For some analyses, the ADC is reduced with an agent like DTT to separate the light and heavy chains.
-
The sample is desalted to remove buffer components that can interfere with ionization.
-
-
LC-MS Analysis:
-
The prepared ADC sample is injected into a liquid chromatography system, often using reverse-phase or size-exclusion chromatography.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
-
Data Acquisition and Analysis:
-
The mass spectrometer acquires the mass spectra of the eluting ADC species.
-
The resulting spectra are deconvoluted to determine the masses of the different conjugate species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.[5]
-
The weighted average DAR is calculated based on the relative abundance and the number of drugs for each species.
-
Complementary and Orthogonal Methods
For a comprehensive validation of antibody conjugation, it is often recommended to use a combination of these techniques. For instance, UV-Vis spectroscopy can provide a quick and routine check of the average DAR, while mass spectrometry can be employed for a more detailed characterization of the conjugate heterogeneity during process development and for quality control of the final product. Hydrophobic Interaction Chromatography (HIC) is another valuable orthogonal method that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs.[7][8][12][13][14]
By understanding the principles, protocols, and comparative performance of these spectroscopic methods, researchers can confidently select the most appropriate approach for the validation of their antibody conjugates, ensuring the development of robust and well-characterized biotherapeutics.
References
- 1. "Non-Directional Conjugation of Fluorescent Antibodies to Gold Nanopart" by Kunal B. Shah [scholarworks.uark.edu]
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retention of Activity by Antibodies Immobilized on Gold Nanoparticles of Different Sizes: Fluorometric Method of Determination and Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. [PDF] Antibody-conjugated Gold Nanoparticles integrated in a fluorescence based Biochip | Semantic Scholar [semanticscholar.org]
- 12. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. A Workflow to Achieve Saturation of Fluorophore-Conjugated Monoclonal Antibodies for Robust Comparison of Biomarker Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-methyl-N'-(hydroxy-PEG2)-Cy5 for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of a fluorescent probe is a critical determinant of experimental success. In the realm of super-resolution microscopy, where visualizing subcellular structures at the nanoscale is paramount, the photophysical properties of a fluorophore dictate the achievable resolution and clarity. This guide provides an in-depth comparison of N-methyl-N'-(hydroxy-PEG2)-Cy5 against its prominent competitor, Alexa Fluor 647, with a focus on their performance in Stochastic Optical Reconstruction Microscopy (STORM).
This compound is a derivative of the widely used Cy5 dye. The key modifications—N-methylation and the introduction of a polyethylene glycol (PEG) linker—are designed to enhance its photophysical and chemical properties. The N-methyl group can influence the electronic environment of the chromophore, potentially affecting its blinking kinetics, while the hydrophilic PEG linker is primarily introduced to improve aqueous solubility and reduce non-specific binding and aggregation, a common issue with cyanine dyes[1].
Quantitative Performance Comparison
The performance of a fluorophore in STORM is critically dependent on its photophysical characteristics. Key parameters include a high photon yield per switching event for precise localization, a low on-off duty cycle to ensure sparse activation of molecules, and high photostability to allow for a sufficient number of switching cycles for image reconstruction.
| Property | This compound (inferred from Cy5) | Alexa Fluor 647 | ATTO 647N |
| Excitation Maximum (nm) | ~649 | ~650 | ~646 |
| Emission Maximum (nm) | ~667 | ~665 | ~664 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[2] | ~239,000 - 270,000[2] | ~150,000 |
| Quantum Yield | ~0.2 (for Cy5)[2]; PEGylation may slightly lower it[1] | ~0.33[2] | ~0.65 |
| Photon Yield per switching event (in STORM) | Good[2] | Excellent (often thousands of photons)[2] | High |
| Photostability | Moderate (for Cy5)[3][4] | High (significantly more resistant to photobleaching than Cy5)[3][4] | High |
| Blinking Cycles (in STORM) | Good[2] | High (can be switched on and off hundreds of times)[2] | Good |
Key Insights:
-
Brightness and Photostability: Alexa Fluor 647 generally exhibits a higher quantum yield and significantly better photostability compared to the parent Cy5 dye[3][4]. This translates to a higher photon output per switching event and a greater number of localization events before photobleaching, which are critical for high-quality STORM imaging[5].
-
Solubility and Aggregation: The PEG linker in this compound provides a significant advantage in aqueous buffers by increasing solubility and reducing the formation of non-fluorescent aggregates, a known issue with Cy5 that can diminish fluorescence[1][3].
-
Blinking Properties: Both Cy5 and Alexa Fluor 647 are excellent photoswitchable fluorophores for dSTORM imaging, with favorable blinking properties[6]. The N-methylation in the specific Cy5 derivative may further influence these kinetics.
Experimental Protocols
Achieving optimal results in super-resolution microscopy requires meticulous attention to experimental detail, particularly the composition of the imaging buffer.
Protocol: dSTORM Imaging of Immunostained Cells
This protocol outlines a general procedure for dSTORM imaging of fixed cells labeled with dye-conjugated secondary antibodies.
I. Antibody Labeling:
-
Prepare Antibody: Dissolve the secondary antibody in a carbonate-bicarbonate buffer (pH 8.5-9.0).
-
Dye Preparation: Immediately before use, dissolve the amine-reactive NHS esters of this compound or Alexa Fluor 647 in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add the dissolved dye to the antibody solution at a molar excess of approximately 10-fold. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the solution through a spin desalting column.
II. Cell Staining:
-
Cell Fixation and Permeabilization: Grow cells on high-precision coverslips. Fix with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour.
-
Secondary Antibody Incubation: Incubate with the dye-labeled secondary antibody (from step I) diluted in blocking buffer for 1 hour[2].
III. dSTORM Imaging:
-
Microscope Setup: Utilize a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 647 nm laser for excitation and a sensitive EMCCD camera[2].
-
Imaging Buffer: Prepare a dSTORM imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., 100 mM mercaptoethylamine - MEA) to promote photoswitching[7].
-
Image Acquisition: Mount the coverslip onto the microscope stage and add the dSTORM imaging buffer. Illuminate the sample with high laser power to induce photoswitching of the fluorophores. Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms[2][6].
-
Data Analysis: Process the acquired image series with appropriate localization software to reconstruct the super-resolved image.
Visualizing the Application: Fluorescent PROTAC Workflow
This compound is also utilized as a fluorescent linker in the development of Proteolysis Targeting Chimeras (PROTACs)[8]. A fluorescently labeled PROTAC allows for direct visualization of its uptake, distribution, and engagement with its target protein within the cell.
Caption: Workflow for utilizing a fluorescently labeled PROTAC.
Conclusion
For demanding super-resolution applications like STORM, Alexa Fluor 647 often emerges as the superior choice due to its exceptional brightness and photostability, leading to higher quality image reconstructions. However, this compound presents a compelling alternative, particularly in experimental systems prone to issues of non-specific binding and fluorophore aggregation. The enhanced water solubility afforded by the PEG linker can lead to more reliable staining and reduced background signal. Researchers should carefully consider the specific requirements of their experiment. For achieving the highest possible resolution and signal-to-noise ratio, Alexa Fluor 647 is a robust option. For applications where probe solubility and minimizing non-specific interactions are the primary concern, this compound is a valuable tool in the super-resolution imaging arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Cy5 Derivatives: A Brightness Comparison
For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of an appropriate fluorophore is critical for achieving sensitive and reliable results. Among the myriad of available fluorescent dyes, the Cyanine5 (Cy5) family of far-red dyes are a popular choice due to their emission spectra in a region with minimal background autofluorescence from biological samples. However, various derivatives of the core Cy5 structure exist, each with distinct photophysical properties that can significantly impact experimental outcomes. This guide provides a quantitative comparison of the brightness of different Cy5 derivatives, supported by experimental protocols to aid in the selection of the optimal dye for your research needs.
Quantitative Comparison of Cy5 Derivatives
The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both of these parameters results in a brighter fluorescent probe. The table below summarizes the key photophysical properties of common Cy5 derivatives.
| Property | Cy5 | Sulfo-Cy5 (Monosulfonated) | Cy5.5 |
| Max Excitation (nm) | ~649 | ~646 | ~683-685 |
| Max Emission (nm) | ~666-670 | ~662 | ~703-707 |
| Molar Extinction (M⁻¹cm⁻¹) | ~250,000 | ~271,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.2-0.27 | ~0.28 | ~0.27-0.3 |
| Calculated Brightness | ~50,000 - 67,500 | ~75,880 | ~67,500 - 75,000 |
Note: The performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.[1] The calculated brightness is the product of the molar extinction coefficient and the quantum yield.
From the data, it is evident that while all three derivatives exhibit high molar extinction coefficients, Sulfo-Cy5 and Cy5.5 generally have a slightly higher quantum yield compared to the parent Cy5, contributing to their enhanced brightness. The addition of sulfonate groups in Sulfo-Cy5 not only improves its water solubility but also reduces the tendency for aggregation, which can quench fluorescence.[2] This makes Sulfo-Cy5 a robust choice for labeling proteins and other biomolecules in aqueous buffers.[3][4] Cy5.5, with its longer excitation and emission wavelengths, is particularly well-suited for in vivo imaging applications where deeper tissue penetration and lower background are required.[5]
Experimental Protocols
To ensure a standardized and reproducible comparison of the fluorescence brightness of different Cy5 derivatives, the following experimental protocols are provided.
Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield
Objective: To quantitatively measure the molar extinction coefficient and relative quantum yield of unconjugated Cy5 derivatives.
Methodology:
-
Molar Extinction Coefficient Measurement:
-
Prepare a stock solution of the Cy5 derivative in a suitable solvent (e.g., DMSO for non-sulfonated derivatives, and water or PBS for sulfonated derivatives).
-
Prepare a series of dilutions of the dye in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength using a spectrophotometer.
-
Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette).
-
-
Relative Quantum Yield Measurement:
-
Standard Selection: Choose a reference standard with a known quantum yield and similar spectral properties to the Cy5 derivative being tested (e.g., Cresyl Violet in methanol).
-
Absorbance Matching: Prepare solutions of the test dye and the reference standard with identical absorbance values (typically between 0.01 and 0.05) at the same excitation wavelength.[1]
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test dye and the reference standard using a spectrofluorometer, ensuring identical excitation and emission slit widths.
-
Calculation: The quantum yield of the test dye (Φ_sample) is calculated using the following formula[1]: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
-
-
Protocol 2: Comparison of the Brightness of Cy5 Derivative-Protein Conjugates
Objective: To compare the fluorescence intensity of different Cy5 derivatives when conjugated to a specific protein.
Methodology:
-
Protein Preparation:
-
Prepare a solution of the protein to be labeled (e.g., an antibody or Fab fragment) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 2-10 mg/mL.[6] Buffers containing primary amines like Tris will interfere with the labeling reaction.
-
-
Dye Preparation:
-
Dissolve the amine-reactive (e.g., NHS ester) forms of the different Cy5 derivatives in DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add a calculated amount of the dissolved dye to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of 10:1 can be used.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Purification of Labeled Protein:
-
Remove unconjugated dye using a desalting column or spin column chromatography.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5).
-
Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein molecule (DOL).
-
-
Fluorescence Intensity Measurement:
-
Prepare solutions of each protein-dye conjugate with the same protein concentration in a suitable buffer (e.g., PBS).
-
Measure the fluorescence intensity of each sample using a fluorometer or a fluorescence plate reader with identical excitation and emission settings for all samples.
-
Compare the fluorescence intensities to determine the relative brightness of the different Cy5 derivative conjugates.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
The Impact of PEG Linkers on Fluorophore Quantum Yield: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate linkers for fluorophore conjugation is a critical consideration in the design of fluorescent probes, bioconjugates, and targeted therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of molecules. This guide provides an objective comparison of how PEG linkers can influence the quantum yield of fluorophores, supported by experimental data and detailed protocols.
The quantum yield (Φ) of a fluorophore, a measure of its fluorescence efficiency, is a paramount parameter in fluorescence-based applications. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter fluorescent signal, which is crucial for sensitive detection and imaging. The introduction of a PEG linker can significantly modulate a fluorophore's quantum yield through various mechanisms, including shielding from quenchers, reduction of aggregation-induced quenching, and alteration of the local microenvironment.
Comparative Analysis of PEG Linker Effects on Quantum Yield
| Fluorophore | PEG Linker | Change in Quantum Yield | Reference Study |
| IR-783 | 5 kDa PEG | 3-fold increase (from 0.053 to 0.16) | [1] |
| Fluorescein | 5 kDa PEG | 18% increase (from 0.50 to 0.59) | [1] |
| Cyanine 3 (Cy3) | PEG | 2.5-fold increase | |
| Cyanine 5 (Cy5) | PEG | 1.8-fold increase |
Table 1: Effect of PEGylation on the Quantum Yield of Various Fluorophores. This table illustrates the significant enhancement in quantum yield observed for different fluorophores upon conjugation with a PEG linker.
The Role of PEG Linker Architecture
The architecture of the PEG linker, whether linear or branched, can also play a role in its effect on a fluorophore's properties. While direct comparative studies on quantum yield are limited, research on other aspects of PEGylated molecules provides relevant insights. Branched PEGs, for instance, are known to have a larger hydrodynamic volume compared to linear PEGs of the same molecular weight. This can lead to more effective shielding of the fluorophore from the surrounding environment, potentially resulting in a greater enhancement of quantum yield.
Alternative Linker Technologies
While PEG is a popular choice, other linker technologies are also available. These include polypeptides (e.g., (Gly-Ser)n sequences) and polysaccharides (e.g., dextran). These alternatives may offer advantages in terms of biocompatibility and biodegradability. However, the impact of these linkers on fluorophore quantum yield is less extensively studied compared to PEG and would require specific experimental validation for a given application.
Experimental Protocols
Accurate evaluation of the effect of PEG linkers on fluorophore quantum yield requires robust experimental procedures for both the synthesis of the conjugate and the measurement of its fluorescence properties.
Synthesis of Fluorophore-PEG Conjugates
The choice of conjugation chemistry depends on the available functional groups on the fluorophore and the PEG linker. Common strategies include:
-
Amine-Reactive Conjugation: This method utilizes an amine-reactive fluorophore (e.g., NHS-ester or isothiocyanate) and an amine-terminated PEG linker.
-
Thiol-Reactive Conjugation: This approach involves a thiol-reactive fluorophore (e.g., maleimide) and a thiol-terminated PEG linker.
-
Click Chemistry: This is a highly efficient and specific method that uses an azide-modified fluorophore and an alkyne-modified PEG linker (or vice-versa) in a copper-catalyzed or copper-free reaction.
General Protocol for NHS-Ester Fluorophore Conjugation to Amine-Terminated PEG:
-
Dissolve the amine-terminated PEG in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.
-
Dissolve the NHS-ester activated fluorophore in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add the fluorophore solution to the PEG solution with gentle stirring. The molar ratio of fluorophore to PEG should be optimized for the desired degree of labeling.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate to remove unreacted fluorophore using size-exclusion chromatography or dialysis.
Measurement of Fluorescence Quantum Yield
The comparative method is the most common and accessible technique for determining the fluorescence quantum yield of a sample.[2] This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol for Quantum Yield Measurement (Comparative Method):
-
Select a suitable quantum yield standard that absorbs and emits in a similar spectral range as the sample.
-
Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Visualizing the Impact of PEG Linkers
The following diagrams illustrate the key concepts discussed in this guide.
References
A Researcher's Guide to Far-Red Dyes: Cy5 and its Alternatives for Live-Cell Imaging
In the dynamic field of live-cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the ability to visualize cellular processes with high fidelity is paramount. Among the plethora of available fluorophores, far-red dyes, and specifically Cyanine 5 (Cy5), have been a popular choice due to their emission in a spectral region with minimal cellular autofluorescence.[1][2] However, the advent of newer dyes necessitates a careful comparison to ensure the selection of the optimal tool for specific research needs. This guide provides an objective, data-driven side-by-side comparison of Cy5 and its primary alternatives, focusing on their performance in live-cell imaging applications.
Performance Characteristics: A Quantitative Comparison
The effectiveness of a fluorescent dye in live-cell imaging is primarily dictated by its brightness and photostability. Brightness is a function of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3] Photostability refers to the dye's resistance to photobleaching, or fading, upon exposure to light.[3]
Here, we compare the key photophysical properties of Cy5 with its most common alternatives: Alexa Fluor 647 and DyLight 650.
| Property | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Max (nm) | ~649 | ~650 | ~652 |
| Emission Max (nm) | ~670 | ~668 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.2 | ~0.33 | Not specified, but generally marketed as higher than Cy5 |
| Calculated Brightness (Ext. Coeff. x QY) | 50,000 | 89,100 | - |
| Photostability | Moderate | High | High |
| pH Sensitivity | Sensitive to environmental changes | Insensitive between pH 4 and 10[4] | Generally low |
Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent and conjugation state. Brightness is a calculated metric for comparison.
From the data, Alexa Fluor 647 emerges as a significantly brighter and more photostable alternative to Cy5.[4][5][6][7] Studies have demonstrated that after prolonged exposure, Alexa Fluor 647 can retain about 80% of its initial fluorescence, whereas Cy5 may retain only 55%.[4][8] DyLight 650 is also marketed as having superior brightness and photostability compared to traditional cyanine dyes like Cy5.[3][9] A significant drawback of Cy5 is its tendency for self-quenching when conjugated to proteins at a high degree of labeling, which can diminish the overall fluorescence signal.[6][7][10]
Experimental Protocol: Comparing Dye Performance in Live-Cell Immunofluorescence
To empirically evaluate the performance of Cy5, Alexa Fluor 647, and DyLight 650 in a live-cell imaging context, the following immunofluorescence protocol for labeling a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be employed.
I. Antibody Conjugation
Objective: To covalently link each fluorescent dye to an anti-EGFR antibody.
Materials:
-
Monoclonal anti-EGFR antibody (1-2 mg/mL in PBS)
-
Cy5 NHS ester
-
Alexa Fluor 647 NHS ester
-
DyLight 650 NHS ester
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Methodology:
-
Antibody Preparation: Prepare the anti-EGFR antibody in the sodium bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the NHS ester of each dye in a small amount of DMSO.
-
Conjugation Reaction: Add the dissolved dye to the antibody solution at a molar ratio of 8-12 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the respective maximum absorbance of each dye.
II. Live-Cell Labeling and Imaging
Objective: To label and visualize EGFR on the surface of live cells and assess the photostability and brightness of each dye conjugate.
Materials:
-
Live cells expressing EGFR (e.g., A431 cells) cultured on glass-bottom imaging dishes
-
Cy5-, Alexa Fluor 647-, and DyLight 650-conjugated anti-EGFR antibodies
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Confocal microscope equipped with appropriate lasers and filters (e.g., 633 nm or 647 nm laser line)
Methodology:
-
Cell Preparation: Plate the cells on imaging dishes and allow them to adhere and grow to a suitable confluency.
-
Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescently labeled anti-EGFR antibody at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibodies.
-
Imaging: Mount the imaging dish on the confocal microscope.
-
Initial Brightness: Acquire initial images of the labeled cells for each dye conjugate using identical laser power, exposure time, and detector gain settings.
-
Photostability Assessment: Continuously image a selected field of view for an extended period (e.g., 50-100 frames) using the same acquisition settings.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the initial images to compare the brightness of the three dyes.
-
Plot the fluorescence intensity over time for the photostability assessment to determine the rate of photobleaching for each dye.
-
Visualizing Experimental and Biological Context
To better understand the experimental process and the biological context of EGFR signaling, the following diagrams are provided.
Conclusion
While Cy5 has been a reliable fluorophore for many years, for demanding live-cell imaging applications, modern alternatives like Alexa Fluor 647 and DyLight 650 offer significant advantages in terms of brightness and photostability.[4] This leads to a better signal-to-noise ratio and allows for longer observation times without significant signal loss, which is crucial for studying dynamic cellular processes. For researchers aiming for high-quality, reproducible data, especially in quantitative and long-term imaging studies, the superior performance of Alexa Fluor 647 and DyLight 650 makes them the preferred choice over Cy5. However, for less demanding, standard applications, Cy5 can still be a cost-effective option.[3] The choice of dye should ultimately be guided by the specific requirements of the experiment, including the desired imaging duration, the expression level of the target protein, and the sensitivity of the imaging system.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. leinco.com [leinco.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of N-methyl-N'-(hydroxy-PEG2)-Cy5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-methyl-N'-(hydroxy-PEG2)-Cy5 conjugates and its common alternatives, with a focus on cross-reactivity. The selection of a fluorescent conjugate with minimal off-target binding is critical for generating reliable and reproducible data in various applications, including immunoassays, flow cytometry, and cellular imaging. This document presents supporting experimental data, detailed protocols for cross-reactivity assessment, and visual aids to facilitate informed decision-making.
Performance Characteristics: A Quantitative Comparison
The cross-reactivity of a fluorescent conjugate is significantly influenced by the properties of the fluorescent dye itself. While this compound incorporates a polyethylene glycol (PEG) linker designed to reduce non-specific binding, the core Cy5 dye has been shown in multiple studies to exhibit higher hydrophobicity and a greater tendency for non-specific interactions compared to alternatives like Alexa Fluor 647.
| Property | This compound | Alexa Fluor 647 Conjugate | DyLight 650 Conjugate | iFluor 647 Conjugate |
| Core Dye | Cyanine 5 (Cy5) | Alexa Fluor 647 | DyLight 650 | iFluor 647 |
| Excitation Max (nm) | ~649 | ~650 | ~652 | ~650 |
| Emission Max (nm) | ~667 | ~668 | ~670 | ~670 |
| Relative Brightness | Good | Excellent | Very Good | Excellent |
| Photostability | Moderate | Excellent | Very Good | Excellent |
| Non-Specific Binding | Moderate (PEG linker reduces, but Cy5 core is hydrophobic) | Low | Low to Moderate | Low |
| Self-Quenching | Prone to self-quenching at high degrees of labeling[1][2][3][4] | Minimal self-quenching[1][2][3][4] | Moderate | Minimal |
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines a general workflow for assessing the cross-reactivity of fluorescently labeled conjugates using a competitive immunoassay format.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of a fluorescently labeled antibody conjugate against a panel of related and unrelated antigens.
Materials:
-
Microtiter plates (96-well, high protein binding)
-
Target antigen and potential cross-reacting antigens
-
This compound conjugated antibody and alternative conjugates (e.g., Alexa Fluor 647 conjugate)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the target antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competitive Incubation: In a separate plate, prepare serial dilutions of the unlabeled target antigen and potential cross-reacting antigens. Add a constant concentration of the fluorescently labeled antibody to each well containing the diluted antigens. Incubate for 1 hour at room temperature to allow binding.
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the antigen-coated and blocked microtiter plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Fluorescence Reading: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters for the specific fluorophore.
-
Data Analysis: Plot the fluorescence signal as a function of the competitor antigen concentration. The concentration of the cross-reacting antigen that causes a 50% reduction in the fluorescence signal (IC50) is used to determine the percentage of cross-reactivity relative to the target antigen.
Protocol 2: Flow Cytometry for Non-Specific Binding Analysis
This protocol assesses the non-specific binding of fluorescent conjugates to a cell line that does not express the target antigen.
Materials:
-
Target-positive and target-negative cell lines
-
This compound conjugated antibody and alternative conjugates
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of both target-positive and target-negative cells at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Antibody Staining: Add the fluorescently labeled antibody conjugates to the cell suspensions at a range of concentrations. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells three times with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between each wash.
-
Resuspension: Resuspend the cell pellets in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the target-negative cells stained with the different fluorescent conjugates. A lower MFI indicates less non-specific binding. The MFI of the target-positive cells serves as a positive control.
Signaling Pathway Example: EGFR Signaling in Immunofluorescence
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often studied using immunofluorescence to visualize receptor localization and downstream signaling events. The choice of fluorescent conjugate can significantly impact the clarity and specificity of the resulting images.
In an immunofluorescence experiment targeting EGFR, a conjugate with high cross-reactivity may bind to other cell surface proteins, leading to a diffuse and non-specific signal that can obscure the true localization of the receptor. Conversely, a conjugate with low cross-reactivity, such as one labeled with Alexa Fluor 647, will provide a crisp, membrane-specific signal, allowing for accurate visualization and quantification.
References
- 1. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of N-methyl-N'-(hydroxy-PEG2)-Cy5
For Immediate Implementation: Researchers, scientists, and drug development professionals handling N-methyl-N'-(hydroxy-PEG2)-Cy5 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This fluorescent dye, a cyanine-labeled PEG linker, requires careful management due to its chemical properties and potential hazards. Data indicates this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a cautious and systematic approach to its disposal is paramount to prevent environmental release and ensure personnel safety.[2] All disposal activities must comply with local, state, and federal regulations.
Core Disposal Principles
The primary objective for the disposal of this compound is to prevent its release into the environment, especially waterways, and to ensure the safety of all personnel.[2] This is achieved through proper segregation, labeling, and treatment of all waste streams containing the compound. Under no circumstances should this product be discharged into drains or sewers. [2][3]
Chemical and Safety Data Summary
For clarity and easy reference, the following table summarizes key chemical and safety data for this compound and its related compounds.
| Property | Value/Information | Source |
| Chemical Name | This compound | DC Chemicals[1], Alfa Chemistry[4] |
| CAS Number | 2107273-22-1 | Alfa Chemistry[4] |
| Molecular Formula | C32H41ClN2O3 | DC Chemicals[1][5] |
| Molecular Weight | 537.14 g/mol | DC Chemicals[1][5] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | DC Chemicals[1] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol provides a detailed methodology for the safe disposal of this compound waste, encompassing the unused product, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Disposable nitrile gloves (double gloving is recommended).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood to prevent inhalation.[3]
Waste Segregation and Collection
Proper segregation at the point of generation is critical. Use dedicated, clearly labeled, sealed, and chemical-resistant containers for each waste stream.
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[2]
-
Do not mix with other incompatible waste streams. Chlorinated and non-chlorinated solvents must be kept separate.[6]
-
The container should be labeled with "Hazardous Waste," the chemical name, and approximate concentration.
-
-
Sharps:
-
Any contaminated sharps (e.g., needles, scalpels, glass pipettes) must be placed immediately into a designated, puncture-proof sharps container.[2]
-
Decontamination of Labware
-
Reusable Labware (e.g., glassware):
-
Rinse the items with a suitable solvent (such as ethanol or isopropanol, if compatible) to remove the fluorescent dye.[2]
-
Collect this initial rinse solvent as hazardous liquid waste.[2]
-
After the solvent rinse, wash the labware with soap and water.
-
The subsequent aqueous rinse can typically be disposed of down the drain, provided the initial rinse has effectively removed the hazardous compound. Always check institutional guidelines.
-
Disposal of Waste Containers
-
Once waste containers are full (typically 90% capacity to prevent spills), ensure they are securely sealed.
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) as per your institution's policy, awaiting pickup.[7]
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][8] This is the mandatory final step for disposal.[1]
Visualized Workflows
Logical Flow for Disposal Decision-Making
Caption: Decision workflow for segregating this compound waste streams.
Experimental Workflow for Labware Decontamination
Caption: Step-by-step process for decontaminating labware exposed to the compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling N-methyl-N'-(hydroxy-PEG2)-Cy5
Essential Safety and Handling Guide for N-methyl-N'-(hydroxy-PEG2)-Cy5
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Key precautionary statements include:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.[1]
-
Collect any spillage.[1]
-
Dispose of contents and container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine all necessary PPE for specific tasks.[2] The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory to protect from splashes.[2][3][4] A face shield may be necessary for tasks with a higher risk of splashing.[4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] They should be removed and replaced immediately after contact with the chemical.[2] For tasks involving more significant contact, consider double-gloving or using more robust chemical-resistant gloves.[2]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[2][4] Ensure the lab coat is buttoned.
-
Foot Protection: Closed-toe shoes must be worn at all times in the laboratory.[2][4]
| Quantitative Data for this compound | |
| CAS Number | Not available in the provided search results. |
| Molecular Formula | C32H41ClN2O3[1][5] |
| Molecular Weight | 537.14[1][5] |
| Hazard Statements | H302: Harmful if swallowed.[1]H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501[1] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials.
-
Preparation of Solutions:
-
This compound is a non-sulfonated cyanine dye, which typically has low aqueous solubility.[6][7]
-
To prepare a solution, first dissolve the compound in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7]
-
This stock solution can then be added to an aqueous buffer for your experiment.[6] The recommended volume of the organic co-solvent should generally be kept low, typically around 10% for Cy5.[6]
-
Always handle the solid powder and concentrated solutions inside a chemical fume hood to avoid inhalation of any aerosols.
-
-
Use in Experiments: When performing experimental procedures, always wear the minimum required PPE. Ensure good ventilation. Avoid direct contact with the skin and eyes.
-
Decontamination: After use, decontaminate all work surfaces with an appropriate cleaning agent. Reusable equipment, such as glassware, should be thoroughly rinsed.
Disposal Plan
-
Chemical Waste: All waste containing this compound, including unused product, contaminated solutions, and grossly contaminated consumables (e.g., pipette tips, gloves), must be disposed of as hazardous chemical waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, clearly labeled, and sealed waste container.
-
Disposal Procedure: Dispose of the waste container through your institution's approved hazardous waste disposal program.[1] Do not pour solutions down the drain, as the compound is very toxic to aquatic life.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
